Hppd-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C23H19NO3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[hydroxy-(2-phenylquinolin-4-yl)methylidene]-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H19NO3/c1-14-11-20(25)22(21(26)12-14)23(27)17-13-19(15-7-3-2-4-8-15)24-18-10-6-5-9-16(17)18/h2-10,13-14,27H,11-12H2,1H3 |
InChI Key |
JWPMLWOYVZSPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C(C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O)C(=O)C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical overview of 2-(arylformyl)cyclohexane-1,3-dione derivatives, a prominent class of inhibitors targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. It covers their mechanism of action, quantitative inhibitory data, detailed experimental protocols for synthesis and evaluation, and key structure-activity relationships. This guide serves as a resource for researchers engaged in the discovery and development of novel HPPD inhibitors for herbicidal or therapeutic applications.
Introduction to HPPD and its Inhibition
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, iron(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPD) to homogentisate (HGA), a key step in this metabolic pathway. In plants, this pathway is vital for the synthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant protection. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in a characteristic bleaching of plant tissues and eventual death, making it an important target for herbicides.
The 2-(arylformyl)cyclohexane-1,3-dione scaffold belongs to the triketone class of HPPD inhibitors. These compounds are known for their potent herbicidal activity. Their structural features allow them to effectively chelate the active site iron atom of the HPPD enzyme, thereby blocking its catalytic function. This guide focuses on this chemical class, using representative compounds to illustrate the core principles of their design, evaluation, and mechanism.
Mechanism of Action
The catalytic cycle of HPPD involves the binding of the substrate (4-hydroxyphenylpyruvate) and molecular oxygen to the Fe(II) center in the enzyme's active site. Triketone inhibitors, including the 2-(arylformyl)cyclohexane-1,3-dione derivatives, act as competitive inhibitors by mimicking the substrate. The dione moiety of the inhibitor chelates the Fe(II) ion in the active site, preventing the binding of the natural substrate and halting the catalytic reaction.
Caption: HPPD catalytic cycle and competitive inhibition by a 2-(arylformyl)cyclohexane-1,3-dione derivative.
Quantitative Data Summary
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the in vitro inhibitory activities of several representative 2-(arylformyl)cyclohexane-1,3-dione derivatives against HPPD from Arabidopsis thaliana.
| Compound ID | R Group Substitution | IC50 (μM) | Reference |
| I-1 | 2-Cl, 3-OEt, 4-SO2Me | 0.051 | Zhang et al., 2022 |
| I-2 | 2-Cl, 3-OMe, 4-SO2Me | 0.082 | Zhang et al., 2022 |
| I-3 | 2-Br, 3-OEt, 4-SO2Me | 0.063 | Zhang et al., 2022 |
| I-20 | 2-Cl, 3-SMe, 4-SO2Me | 0.024 | Zhang et al., 2022 |
| Mesotrione | (Reference Herbicide) | 0.096 | Zhang et al., 2022 |
Experimental Protocols
General Synthesis Protocol
The synthesis of 2-(arylformyl)cyclohexane-1,3-dione derivatives generally involves a multi-step process. A key step is the acylation of a cyclohexane-1,3-dione precursor with an appropriate aroyl chloride.
Example: Synthesis of Compound I-1 (2-(2-chloro-3-ethoxy-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione)
-
Preparation of the Aroyl Chloride:
-
Start with a suitably substituted benzoic acid, for example, 2-chloro-3-ethoxy-4-(methylsulfonyl)benzoic acid.
-
Reflux the benzoic acid derivative with thionyl chloride (SOCl₂) in an appropriate solvent (e.g., toluene) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude aroyl chloride, which can be used in the next step without further purification.
-
-
Acylation of Cyclohexane-1,3-dione:
-
Dissolve cyclohexane-1,3-dione and a base (e.g., triethylamine) in a dry aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Cool the mixture in an ice bath (0 °C).
-
Add the aroyl chloride (prepared in step 1) dissolved in the same solvent dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with dilute hydrochloric acid (1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the final product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro HPPD Inhibition Assay Protocol
This protocol describes how to determine the IC50 value of a test compound against HPPD.
1. Reagents and Buffers:
- Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.2) containing ascorbic acid (e.g., 2 mM) and FeSO₄·7H₂O (e.g., 0.1 mM).
- Enzyme: Recombinantly expressed and purified HPPD from the target species (e.g., Arabidopsis thaliana).
- Substrate: 4-hydroxyphenylpyruvate (HPPA) solution prepared in the assay buffer.
- Test Compound: Dissolved in DMSO to create a stock solution, then serially diluted.
2. Assay Procedure:
- Add 2 μL of the test compound solution (at various concentrations) or DMSO (for control) to the wells of a 96-well microplate.
- Add 178 μL of the assay buffer to each well.
- Add 10 μL of the purified HPPD enzyme solution to each well to initiate a pre-incubation period.
- Incubate the plate at a controlled temperature (e.g., 25 °C) for 10 minutes.
- Initiate the enzymatic reaction by adding 10 μL of the HPPA substrate solution to each well.
- Monitor the reaction by measuring the decrease in absorbance at 310 nm (corresponding to oxygen consumption coupled to a reporter enzyme) or by a method that directly quantifies homogentisate production.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
- Plot the inhibition percentage against the logarithm of the compound concentration.
- Fit the data to a dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC50 value.
// Nodes
prep [label="1. Reagent Preparation\n(Buffer, Enzyme, Substrate, Inhibitor dilutions)", fillcolor="#F1F3F4", fontcolor="#202124"];
plate [label="2. Plate Loading\n(2µL Inhibitor/DMSO + 178µL Buffer)", fillcolor="#FFFFFF", fontcolor="#202124"];
preinc [label="3. Enzyme Addition & Pre-incubation\n(Add 10µL HPPD enzyme, incubate 10 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
reaction [label="4. Reaction Initiation\n(Add 10µL HPPA substrate)", fillcolor="#FBBC05", fontcolor="#202124"];
measure [label="5. Measurement\n(Monitor absorbance change or product formation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="6. Data Analysis\n(Calculate % inhibition, plot dose-response curve)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
ic50 [label="7. Determine IC50 Value", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
prep -> plate;
plate -> preinc;
preinc -> reaction;
reaction -> measure;
measure -> analysis;
analysis -> ic50;
}
Caption: Experimental workflow for the in vitro HPPD enzyme inhibition assay.
Structure-Activity Relationship (SAR) Insights
The development of potent 2-(arylformyl)cyclohexane-1,3-dione inhibitors has been guided by key structure-activity relationships. Studies, such as those by Zhang et al., have shown that:
-
Aroyl Ring Substitutions: The nature and position of substituents on the aryl ring are critical for high affinity. Small, electron-withdrawing groups at the 2-position (e.g., Cl, Br) and an alkoxy or alkylthio group at the 3-position are often favorable. A methylsulfonyl (SO₂Me) group at the 4-position is frequently found in highly potent compounds, as it can form key interactions within the enzyme's active site.
-
Cyclohexane-1,3-dione Moiety: This part of the molecule is essential for chelating the Fe(II) ion and is generally conserved. Modifications to this ring can lead to a significant loss of activity.
The compound I-20 , with a 2-Cl, 3-SMe, and 4-SO₂Me substitution pattern, demonstrated the highest potency in the series shown above, highlighting the positive contribution of the methylthio group at the R³ position compared to an ethoxy or methoxy group.
Conclusion
The 2-(arylformyl)cyclohexane-1,3-dione scaffold is a validated and highly effective structural template for the design of potent HPPD inhibitors. The synthetic accessibility and the well-understood mechanism of action make this class of compounds a continued focus for the development of new herbicides and potential therapeutic agents. The quantitative data and detailed protocols provided herein offer a foundational resource for researchers aiming to further explore and optimize these promising molecules.
The Discovery and Synthesis of Novel Triketone Herbicides: A Technical Guide on Hppd-IN-2
The development of novel herbicides is a critical component of modern agriculture, ensuring crop yield and quality. Among the most successful classes of herbicides are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which include the triketone family. This guide provides a technical overview of the discovery, synthesis, and mechanism of action of novel triketone herbicides, with a specific focus on the research compound Hppd-IN-2.
Introduction to Triketone Herbicides and HPPD Inhibition
Triketone herbicides are a class of chemical compounds that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols in plants. The inhibition of HPPD leads to a cascade of effects, most notably the disruption of carotenoid biosynthesis. Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed upon exposure to light, resulting in a characteristic bleaching effect and eventual plant death. This compound is a representative example of a potent HPPD inhibitor used in research to study this mechanism.
Quantitative Data for this compound
The following table summarizes the known in vitro activity of this compound, a potent inhibitor of HPPD. This data is crucial for understanding its efficacy at the molecular level.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Target | In Vitro Activity (IC50) | In Vitro Activity (Ki) |
| This compound | C19H15F3N2O4 | 404.33 | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 1.80±0.20 nM | 0.60±0.10 nM |
Discovery Workflow for Novel Triketone Herbicides
The discovery of new HPPD inhibitors like this compound typically follows a structured workflow, beginning with a high-throughput screening process to identify initial hit compounds, followed by optimization and characterization.
Mechanism of Action: HPPD Inhibition Pathway
The herbicidal activity of triketones is a direct result of the inhibition of the HPPD enzyme, which disrupts the carotenoid biosynthesis pathway. This diagram illustrates the biochemical cascade affected by compounds like this compound.
Experimental Protocols
General Synthesis of Triketone Herbicides
The synthesis of triketone herbicides often involves the acylation of a 1,3-cyclohexanedione scaffold. Below is a representative protocol for the synthesis of a generic 2-(aroyl)-1,3-cyclohexanedione.
Materials:
-
1,3-Cyclohexanedione
-
An appropriate aroyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
-
Acetone
-
Cyanide source (e.g., Acetone cyanohydrin) or another catalyst for rearrangement.
Procedure:
-
Enolate Formation: Dissolve 1,3-cyclohexanedione in anhydrous dichloromethane and cool the solution to 0°C. Add triethylamine dropwise to form the enolate.
-
Acylation: Slowly add the desired aroyl chloride to the reaction mixture. Allow the reaction to proceed at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a dilute acid (e.g., 1M HCl). Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylated enol ester.
-
Rearrangement: Dissolve the crude product in a suitable solvent like acetone. Add a catalytic amount of a cyanide source (e.g., acetone cyanohydrin) and triethylamine. This catalyzes the rearrangement of the enol ester to the final triketone product.
-
Purification: The final product is purified by column chromatography on silica gel to yield the pure 2-(aroyl)-1,3-cyclohexanedione.
In Vitro HPPD Inhibition Assay
This protocol outlines a method to determine the IC50 value of a test compound against the HPPD enzyme.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Substrate: 4-hydroxyphenylpyruvate (HPP)
-
Cofactors: Ascorbic acid, Fe(II)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, ascorbic acid, Fe(II), and the diluted test compound.
-
Enzyme Addition: Add the recombinant HPPD enzyme to each well to initiate the reaction.
-
Substrate Addition: After a brief pre-incubation period, add the HPP substrate to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15 minutes).
-
Measurement: The activity of the HPPD enzyme is determined by measuring the consumption of oxygen using a specific probe or by spectrophotometrically monitoring the formation of the product, homogentisate.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control (without inhibitor). The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Greenhouse Efficacy Trial
This protocol describes a standard method for evaluating the herbicidal effect of a compound on target weed species.
Materials:
-
Seeds of target weed species (e.g., Setaria faberi, Amaranthus retroflexus)
-
Pots with a standard soil mix
-
Test compound formulated for spraying (e.g., as an emulsifiable concentrate)
-
Greenhouse with controlled light, temperature, and humidity
-
Spray chamber
Procedure:
-
Plant Growth: Sow seeds of the target species in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Formulation: Prepare different concentrations of the test compound in a suitable spray formulation.
-
Application: Apply the formulations to the plants at a constant spray volume using a calibrated spray chamber. Include a negative control (formulation blank) and a positive control (a commercial herbicide).
-
Evaluation: Return the plants to the greenhouse. Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Data Analysis: Determine the dose-response relationship and calculate the GR50 value (the dose required to cause 50% growth reduction) for each species.
Conclusion
The discovery and development of novel triketone herbicides like this compound are driven by a systematic process of screening, chemical synthesis, and rigorous biological evaluation. The inhibition of the HPPD enzyme remains a highly effective and validated mechanism for weed control. The protocols and workflows detailed in this guide provide a foundational understanding for researchers and professionals in the field of agrochemical development, illustrating the multidisciplinary approach required to bring a new herbicidal active ingredient from the laboratory to the field.
An In-depth Technical Guide to the Inhibition of Arabidopsis thaliana HPPD
Introduction
This technical guide provides a comprehensive overview of the inhibition of 4-hydroxyphenylpyruvate dioxygenase from Arabidopsis thaliana (AtHPPD), a critical enzyme in plant metabolism and a key target for herbicide development. The inhibitor specified, "Hppd-IN-2," is noted as a potent herbicide targeting AtHPPD.[1] However, as "this compound" is not extensively characterized in publicly available literature, this guide will utilize data from well-documented β-triketone inhibitors, such as sulcotrione and mesotrione, which share the same mechanism of action, to provide a detailed and technically robust resource for researchers.
AtHPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[2][3] This reaction is a vital step in the biosynthesis of plastoquinone and tocopherols (Vitamin E).[3][4][5] Plastoquinone is an essential electron carrier in the photosynthetic chain and a required cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[3] Inhibition of AtHPPD leads to a depletion of plastoquinone, which in turn blocks carotenoid formation. The absence of carotenoids results in the photo-bleaching of chlorophyll, leading to the characteristic white appearance of treated plants and eventual death.[6]
Quantitative Inhibitor Data
The inhibitory activities of several triketone-based herbicides against Arabidopsis thaliana HPPD have been quantified. The following table summarizes key inhibition constants, providing a baseline for comparative analysis.
| Inhibitor | Type | Inhibition Constant | Value | Reference |
| Mesotrione | Triketone | K_i | 0.013 µM | [7] |
| Mesotrione | Triketone | IC_50 | 0.283 µM | [1] |
| Sulcotrione | Triketone | IC_50 | 250 ± 21 nM | [8][9] |
| Fenquinotrione | Triketone | IC_50 | 44.7 nM | [1][10] |
| HPPD-IN-1 | Triketone | IC_50 | 0.248 µM | [1] |
| Unnamed C9 Alkyl β-triketone | Triketone | IC_50 | 19 ± 1 nM | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and mechanism. The following protocols are based on established methods for the characterization of AtHPPD and its inhibitors.
Recombinant Expression and Purification of AtHPPD
This protocol describes the expression of AtHPPD in E. coli and subsequent purification.
-
Cloning: The coding sequence for A. thaliana HPPD is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for affinity purification.
-
Expression:
-
Transform E. coli BL21(DE3) cells with the expression vector.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD_600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate for a further 16-20 hours at 16°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Confirm the purity of the eluted fractions by SDS-PAGE.
-
Perform buffer exchange into a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) using a desalting column or dialysis.
-
Concentrate the protein and store at -80°C.
-
AtHPPD In Vitro Inhibition Assay (IC_50 Determination)
This spectrophotometric assay measures the activity of AtHPPD by monitoring the consumption of its substrate, HPP.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Cofactor Solution: 2 mM Ascorbic Acid, 0.1 mM FeSO_4.
-
Enzyme Solution: Purified AtHPPD diluted in assay buffer to the desired concentration.
-
Substrate Solution: 4-hydroxyphenylpyruvate (HPP) stock solution.
-
Inhibitor Solutions: Serial dilutions of the test compound (e.g., this compound) in DMSO.
-
-
Procedure:
-
In a 96-well UV-transparent plate, add 180 µL of a pre-mixture containing assay buffer, cofactor solution, and the enzyme solution.
-
Add 2 µL of the inhibitor solution (or DMSO for control wells).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the HPP substrate solution.
-
Immediately measure the decrease in absorbance at 310 nm over time using a plate reader.
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC_50 value by fitting the data to a dose-response curve.
-
Visualizations: Pathways and Workflows
Signaling Pathway
The following diagram illustrates the biosynthetic pathway in which AtHPPD is a key enzyme and the point of inhibition by triketone herbicides.
Caption: AtHPPD is a key enzyme in the biosynthesis of Plastoquinone and Tocopherols.
Experimental Workflow
This diagram outlines the typical workflow for evaluating a novel AtHPPD inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Crystal Structures of Zea mays and Arabidopsis 4-Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
- 8. Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Molecular Basis of HPPD Inhibitor Herbicidal Activity: A Technical Guide
This guide provides an in-depth analysis of the molecular mechanisms underlying the herbicidal activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Due to the limited public information on a specific compound designated "Hppd-IN-2," this document will utilize a well-characterized and commercially significant HPPD inhibitor, mesotrione, as a representative example to elucidate the core principles of this class of herbicides. The information presented is intended for researchers, scientists, and professionals involved in herbicide and drug development.
Introduction to HPPD and its Role in Plants
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolic pathway. In plants, this pathway is crucial for the biosynthesis of two essential molecules: plastoquinone and tocopherol (a form of Vitamin E). Plastoquinone is a vital component of the photosynthetic electron transport chain, acting as a cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. Carotenoids are pigments that protect chlorophyll from photo-oxidative damage.
Inhibition of HPPD disrupts the production of plastoquinone, which in turn inhibits carotenoid biosynthesis. The lack of protective carotenoids leads to the rapid photo-bleaching of chlorophyll in newly developing tissues, resulting in the characteristic white or bleached appearance of treated plants. This ultimately leads to plant death.
Mechanism of Action of HPPD Inhibitors
HPPD inhibitors are a class of herbicides that function by competitively binding to the active site of the HPPD enzyme. These inhibitors are often structurally similar to the enzyme's natural substrate, 4-hydroxyphenylpyruvate. The binding of the inhibitor prevents the substrate from accessing the active site, thereby blocking the enzymatic reaction.
The active site of the HPPD enzyme contains a non-heme Fe(II) ion that is essential for catalysis. Many HPPD inhibitors, including those in the triketone class like mesotrione, act as bidentate ligands, chelating the ferrous ion in the active site. This interaction, along with interactions with key amino acid residues, leads to potent and specific inhibition of the enzyme.
Quantitative Data: Inhibitory Activity of Mesotrione
The efficacy of an HPPD inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the inhibitory activity of mesotrione against HPPD from the model plant species Arabidopsis thaliana.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Mesotrione | Arabidopsis thaliana HPPD | 5.8 ± 0.3 |
Experimental Protocols
In Vitro HPPD Enzyme Inhibition Assay
This protocol describes the determination of the IC50 value of an HPPD inhibitor using a spectrophotometric assay.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Test inhibitor (e.g., mesotrione) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in the chosen solvent.
-
In a 96-well plate, add the assay buffer, ascorbate, and catalase to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.
-
Add the HPPD enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the HPP substrate to each well.
-
Monitor the formation of the product, homogentisate, by measuring the increase in absorbance at 310 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography of HPPD-Inhibitor Complex
This protocol outlines the general steps for determining the three-dimensional structure of an HPPD enzyme in complex with an inhibitor.
Materials:
-
Purified and concentrated HPPD enzyme
-
Inhibitor compound
-
Crystallization buffer and screens
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Co-crystallize the HPPD enzyme with the inhibitor by mixing the purified protein with a molar excess of the inhibitor.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Optimize the conditions that yield high-quality crystals.
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data from the frozen crystals using a high-intensity X-ray source.
-
Process the diffraction data to determine the crystal's space group and unit cell parameters.
-
Solve the crystal structure using molecular replacement, using a known HPPD structure as a search model.
-
Refine the atomic model against the experimental data to obtain the final three-dimensional structure of the HPPD-inhibitor complex.
-
Analyze the structure to identify the specific molecular interactions between the inhibitor and the enzyme's active site residues.
Visualizations
HPPD Inhibition Signaling Pathway
Caption: Molecular pathway of HPPD inhibitor-induced herbicidal activity.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an HPPD inhibitor.
Logical Relationship of HPPD Inhibition and Plant Death
Caption: Causal chain from HPPD inhibition to plant mortality.
Hppd-IN-2: A Technical Guide to its Role in Disrupting Carotenoid Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway, the inhibition of which has profound effects on plant physiology, primarily through the disruption of carotenoid biosynthesis. This leads to the characteristic bleaching of plant tissues, making HPPD a prime target for herbicide development. This technical guide provides an in-depth examination of Hppd-IN-2, a representative HPPD inhibitor, detailing its mechanism of action, presenting quantitative efficacy data, and outlining key experimental protocols for its evaluation.
Introduction to HPPD and Carotenoid Biosynthesis
Carotenoids are essential pigments in plants, serving two primary functions: photoprotection and light harvesting. They protect the photosynthetic apparatus by quenching triplet chlorophyll and scavenging reactive oxygen species (ROS), which are produced in excess under high light conditions. Without a functional carotenoid biosynthesis pathway, the energy absorbed by chlorophyll cannot be safely dissipated, leading to rapid photooxidation of chlorophyll and other cellular components, resulting in a bleached or white phenotype.
The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is not directly involved in the carotenoid biosynthesis pathway itself. Instead, it plays a crucial role in the synthesis of plastoquinone (PQ) and α-tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase (PDS), a key enzyme in the carotenoid pathway that converts phytoene into phytofluene. By inhibiting HPPD, compounds like this compound prevent the formation of homogentisate (HGA), the precursor to plastoquinone. The resulting depletion of the plastoquinone pool indirectly inhibits PDS activity, halting the carotenoid biosynthesis pathway and leading to the accumulation of the colorless precursor, phytoene.
Mechanism of Action: this compound
This compound is a potent inhibitor belonging to the triketone class of herbicides. Its mechanism of action is centered on the competitive inhibition of the HPPD enzyme.
The Carotenoid Biosynthesis Pathway and Point of Disruption
The biosynthesis of carotenoids from geranylgeranyl pyrophosphate (GGPP) is a well-established pathway. The inhibition of HPPD by this compound starves the PDS enzyme of its necessary plastoquinone cofactor, causing a metabolic bottleneck at the phytoene desaturation step.
Methodological & Application
Application Notes and Protocols for Hppd-IN-2 in Whole-Plant Herbicidal Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Hppd-IN-2, a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, in whole-plant herbicidal assays. The following protocols and data will enable researchers to effectively screen and characterize the herbicidal activity of this compound and analogous compounds.
Introduction to this compound and its Mechanism of Action
This compound belongs to the class of HPPD-inhibiting herbicides. These herbicides function by blocking the activity of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component of the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[1][3] Homogentisate is a precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols (Vitamin E).
The inhibition of HPPD leads to a cascade of detrimental effects in susceptible plants:
-
Plastoquinone Depletion: Plastoquinone is a vital cofactor in the biosynthesis of carotenoids.[2]
-
Carotenoid Inhibition: Carotenoids are pigments that protect chlorophyll from photo-oxidation by dissipating excess light energy.
-
Chlorophyll Destruction: Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic "bleaching" of the plant tissues.[1][2]
-
Growth Stoppage and Plant Death: The cumulative effect of these disruptions in essential metabolic pathways leads to the cessation of growth and eventual death of the plant.
Signaling Pathway
The herbicidal activity of this compound is a direct consequence of the inhibition of the tyrosine catabolism pathway, which subsequently impacts the biosynthesis of plastoquinone and carotenoids.
Experimental Protocols
Whole-Plant Herbicidal Assay (Post-emergence)
This protocol details the steps for assessing the post-emergence herbicidal activity of this compound on various weed species.
Materials:
-
This compound
-
Acetone (analytical grade)
-
Tween 20 or similar surfactant
-
Distilled water
-
Pots (e.g., 10 cm diameter)
-
Potting mix (soil, sand, and peat moss in a 1:1:1 ratio)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Setaria viridis)
-
Controlled environment growth chamber or greenhouse
-
Laboratory sprayer with a flat-fan nozzle
Procedure:
-
Plant Preparation:
-
Fill pots with the potting mix and sow seeds of the target weed species at a depth of 0.5-1.0 cm.
-
Water the pots and place them in a growth chamber or greenhouse maintained at approximately 25-28°C with a 14/10 hour (day/night) photoperiod.
-
Allow the plants to grow until they reach the 2-3 leaf stage.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound by dissolving it in a small amount of acetone.
-
Create a series of dilutions from the stock solution with distilled water to achieve the desired application rates (e.g., 0, 10, 25, 50, 100, 200 g a.i./ha).
-
Add a surfactant (e.g., Tween 20 at 0.1% v/v) to each dilution to ensure proper leaf coverage.
-
-
Herbicide Application:
-
Calibrate the laboratory sprayer to deliver a consistent volume (e.g., 200-400 L/ha).
-
Evenly spray the this compound solutions onto the foliage of the plants at the 2-3 leaf stage.
-
Include a control group that is sprayed only with the water and surfactant solution.
-
Ensure each treatment has at least three replicate pots.
-
-
Post-Application Care and Assessment:
-
Return the treated plants to the growth chamber or greenhouse.
-
Visually assess the plants for phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT).
-
Use a rating scale from 0% (no injury) to 100% (complete plant death) to quantify the herbicidal effect. Symptoms to look for include chlorosis (yellowing), necrosis (tissue death), and the characteristic bleaching.
-
At the final assessment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it to determine the fresh and dry weight reduction compared to the control group.
-
Experimental Workflow
Data Presentation
The following tables summarize representative quantitative data for HPPD inhibitors, which can be used as a benchmark for evaluating this compound. Note that specific data for "this compound" is not publicly available; therefore, data from analogous pyrazole-based HPPD inhibitors are presented.
Table 1: Post-emergence Herbicidal Activity of a Pyrazole-based HPPD Inhibitor against Various Weed Species at 21 DAT.
| Weed Species | Application Rate (g a.i./ha) | Visual Injury (%) |
| Amaranthus retroflexus (Redroot Pigweed) | 37.5 | 95 ± 5 |
| 75 | 100 | |
| Echinochloa crus-galli (Barnyardgrass) | 37.5 | 85 ± 7 |
| 75 | 98 ± 2 | |
| Setaria viridis (Green Foxtail) | 37.5 | 90 ± 5 |
| 75 | 100 | |
| Chenopodium album (Common Lambsquarters) | 37.5 | 92 ± 6 |
| 75 | 100 |
Data are presented as mean ± standard deviation and are representative of pyrazole-based HPPD inhibitors.
Table 2: Dose-Response Data for a Pyrazole-based HPPD Inhibitor on Amaranthus retroflexus (21 DAT).
| Application Rate (g a.i./ha) | Dry Weight Reduction (%) |
| 0 | 0 |
| 10 | 35 ± 8 |
| 25 | 68 ± 10 |
| 50 | 92 ± 5 |
| 100 | 100 |
| 200 | 100 |
Data are presented as mean ± standard deviation and are representative of pyrazole-based HPPD inhibitors. From such data, a GR50 (the concentration required to inhibit growth by 50%) can be calculated using appropriate statistical software.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for conducting whole-plant herbicidal assays with this compound. By understanding its mechanism of action and following standardized experimental procedures, researchers can effectively evaluate its herbicidal efficacy and potential for development as a novel weed management tool. The provided data from analogous compounds serves as a useful reference for interpreting experimental outcomes.
References
Application Notes and Protocols for HPPD-Inhibiting Herbicides in Pre-Emergence Weed Control
Note on "Hppd-IN-2": Publicly available information regarding specific pre-emergence application rates and established protocols for a compound designated "this compound" is limited. This designation likely refers to a research or developmental compound rather than a commercially registered herbicide. The following application notes and protocols are based on well-documented, commercially available HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibiting herbicides, such as mesotrione, isoxaflutole, and topramezone, which share the same mechanism of action. These can serve as a comprehensive guide for research and development professionals working with novel HPPD inhibitors.
Mechanism of Action
HPPD-inhibiting herbicides block the activity of the 4-hydroxyphenylpyruvate dioxygenase enzyme. This enzyme is a key component in the biochemical pathway responsible for plastoquinone and α-tocopherol synthesis. The inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for the enzyme phytoene desaturase involved in carotenoid biosynthesis. Without carotenoids, chlorophyll is susceptible to photo-oxidation, resulting in the characteristic bleaching or whitening of susceptible plant tissues, followed by necrosis and plant death.
Pre-Emergence Application Rates of Common HPPD Inhibitors
The application rates for HPPD-inhibiting herbicides can vary significantly based on the specific active ingredient, soil type, organic matter content, target weed species, and the crop being treated. The following table summarizes typical pre-emergence application rates for several common HPPD inhibitors. It is crucial to consult the product label for specific use instructions.
| Active Ingredient | Trade Name (Example) | Typical Pre-Emergence Application Rate (g a.i./ha) | Primary Crop(s) | Commonly Controlled Weeds |
| Mesotrione | Callisto®, Lumax® | 100 - 240 | Corn (Maize), Sugarcane, Sorghum | Pigweeds (Amaranthus spp.), Lambsquarters (Chenopodium album), Velvetleaf (Abutilon theophrasti), Waterhemp (Amaranthus tuberculatus) |
| Isoxaflutole | Balance® Pro, Corvus® | 52.5 - 105 | Corn (Maize), Sugarcane | Velvetleaf (Abutilon theophrasti), Kochia (Bassia scoparia), Common Ragweed (Ambrosia artemisiifolia), Waterhemp (Amaranthus tuberculatus) |
| Topramezone | Armezon®, Impact® | 12 - 25 | Corn (Maize) | Giant Ragweed (Ambrosia trifida), Common Lambsquarters (Chenopodium album), Barnyardgrass (Echinochloa crus-galli) |
| Bicyclopyrone | Acuron® (premix) | 30 - 50 (in premix) | Corn (Maize) | Broadleaf weeds and grasses |
Note: g a.i./ha = grams of active ingredient per hectare. Rates are indicative and should be adjusted based on local conditions and product labels.
Experimental Protocol for Evaluating Pre-Emergence Herbicidal Activity
This protocol outlines a general methodology for conducting field or greenhouse trials to assess the efficacy of a novel HPPD inhibitor for pre-emergence weed control.
Objective
To determine the effective dose-response of a test compound (e.g., this compound) for pre-emergence control of key weed species and to assess its selectivity in a target crop.
Experimental Design
-
Trial Layout: Randomized Complete Block Design (RCBD) with 3-4 replications.
-
Plot Size: Typically 3m x 6m for field trials or appropriately sized pots for greenhouse studies.
-
Treatments:
-
Untreated Control (UTC): No herbicide application.
-
Vehicle Control: Application of the formulation blank without the active ingredient.
-
Test Compound: A range of application rates (e.g., 50, 100, 150, 200 g a.i./ha).
-
Commercial Standard: A registered HPPD inhibitor (e.g., Mesotrione at 150 g a.i./ha) for comparison.
-
Materials and Methods
-
Test Compound Formulation: The active ingredient should be formulated for spray application (e.g., Suspension Concentrate - SC, Emulsifiable Concentrate - EC).
-
Crop and Weed Species: Select a target crop (e.g., corn) and several economically important weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria faberi).
-
Planting: Sow crop and weed seeds at appropriate depths in prepared soil beds or pots.
-
Herbicide Application:
-
Apply herbicides within 24-48 hours of planting (pre-emergence).
-
Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Maintain a constant spray volume (e.g., 150-200 L/ha) and pressure.
-
-
Environmental Conditions: Record temperature, humidity, soil moisture, and rainfall/irrigation events throughout the trial period.
Data Collection and Assessment
-
Efficacy (Weed Control): Visually assess percent weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment - DAT) on a scale of 0% (no effect) to 100% (complete weed death).
-
Crop Injury (Phytotoxicity): Visually assess crop injury at the same intervals on a scale of 0% (no injury) to 100% (complete crop death). Note symptoms such as bleaching, stunting, or chlorosis.
-
Weed Density and Biomass: At a later time point (e.g., 28 or 56 DAT), count the number of weeds per unit area (e.g., 0.25 m²) and collect the above-ground biomass. Dry the biomass to a constant weight.
-
Crop Yield: For field trials, harvest the crop from the center of each plot and determine the yield.
Statistical Analysis
Analyze the collected data using Analysis of Variance (ANOVA). If the ANOVA indicates significant treatment effects (p < 0.05), perform a mean separation test (e.g., Tukey's HSD or Dunnett's test) to compare treatment means. Dose-response curves can be generated using appropriate regression models.
Application Notes and Protocols for HPPD-IN-2 Formulation in Greenhouse and Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and evaluation of HPPD-IN-2, a novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide, in both greenhouse and field trial settings. The following information is designed to guide researchers in assessing the efficacy and crop safety of this compound.
Mechanism of Action
This compound is a bleaching herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is a critical component in the catabolism of tyrosine in plants.[2] Inhibition of HPPD disrupts the biosynthesis of essential molecules such as plastoquinones and tocopherols (Vitamin E).[2][3] The depletion of plastoquinone, a vital cofactor for the enzyme phytoene desaturase, leads to the inhibition of carotenoid biosynthesis.[3] Without the protective carotenoids, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic bleaching or whitening of plant tissues, ultimately leading to plant death.[1][3]
Below is a diagram illustrating the signaling pathway disrupted by this compound.
Caption: Signaling pathway of HPPD and its inhibition by this compound.
Formulation of this compound
For initial greenhouse and field trials, a simple and effective formulation is crucial. The following provides a general guideline for preparing a stock solution and final spray solutions.
Materials:
-
This compound (active ingredient, a.i.)
-
Solvent (e.g., acetone, N,N-dimethylformamide)
-
Surfactant (e.g., non-ionic surfactant such as Tween 80 or Triton X-100)
-
Adjuvant (optional, e.g., crop oil concentrate or methylated seed oil)
-
Distilled water
Protocol for Stock Solution (e.g., 100 g a.i./L):
-
Weigh the required amount of this compound.
-
In a chemical fume hood, dissolve the this compound in a minimal amount of the chosen solvent.
-
Add the surfactant to the dissolved active ingredient. A common starting concentration is 0.1-0.5% (v/v) of the final spray volume.
-
If using an adjuvant, add it to the mixture.
-
Bring the solution to the final volume with distilled water and mix thoroughly.
Protocol for Final Spray Solution:
-
Calculate the required amount of stock solution based on the desired application rate (g a.i./ha) and the spray volume (L/ha).
-
Fill the spray tank with half the required volume of water.
-
While agitating, add the calculated amount of the this compound stock solution.
-
Add any additional adjuvants or tank-mix partners.
-
Fill the spray tank to the final desired volume with water and continue to agitate until the solution is homogenous.
Greenhouse Trial Protocols
Greenhouse trials are essential for the initial evaluation of herbicide efficacy on various weed species and for assessing crop tolerance under controlled conditions.
Weed Control Efficacy
Objective: To determine the effective dose range of this compound for controlling key weed species.
Experimental Workflow:
Caption: Experimental workflow for greenhouse weed control efficacy trials.
Methodology:
-
Plant Material: Grow target weed species from seed in pots containing a standard potting mix. Common weed species for testing include waterhemp (Amaranthus tuberculatus), Palmer amaranth (Amaranthus palmeri), and various grass species.[4][5]
-
Growth Conditions: Maintain plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and photoperiod (e.g., 16-hour light).
-
Herbicide Application: Apply this compound post-emergence to weeds at the 3-5 leaf stage.[6] Use a range of application rates to determine the dose-response. A typical spray volume is 150-200 L/ha delivered by a cabinet sprayer.
-
Experimental Design: Use a completely randomized design with 4-5 replications per treatment. Include an untreated control for comparison.
-
Data Collection:
-
Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (complete death).[6]
-
At 21 DAT, harvest the above-ground biomass of the weeds, dry to a constant weight, and record the dry weight.
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA). Calculate the herbicide rate that causes a 50% reduction in growth (GR50) using a log-logistic dose-response model.
Crop Safety Evaluation
Objective: To assess the tolerance of various crop species to this compound.
Methodology:
-
Plant Material: Grow various crop seedlings (e.g., corn, soybean, wheat, rice) to the 3-5 leaf stage.[6][7]
-
Herbicide Application: Apply this compound at two rates: a proposed use rate (e.g., 1x) and a higher rate (e.g., 2x or 4x) to assess the margin of safety.[6]
-
Data Collection: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 DAT on a 0-100% scale.[6]
-
Data Analysis: Analyze visual injury data to determine the level of crop tolerance.
Table 1: Example Greenhouse Weed Control Efficacy of this compound (21 DAT)
| Weed Species | Application Rate (g a.i./ha) | Visual Control (%) | Dry Weight Reduction (%) |
| Amaranthus tuberculatus | 50 | 85 | 80 |
| 100 | 98 | 95 | |
| 150 | 100 | 99 | |
| Setaria faberi | 50 | 75 | 70 |
| 100 | 92 | 88 | |
| 150 | 99 | 97 |
Table 2: Example Greenhouse Crop Safety of this compound (21 DAT)
| Crop Species | Application Rate (g a.i./ha) | Visual Injury (%) |
| Corn | 150 | < 5 |
| 300 | < 10 | |
| Soybean | 150 | 15 |
| 300 | 30 | |
| Wheat | 150 | < 5 |
| 300 | < 8 |
Field Trial Protocols
Field trials are necessary to evaluate the performance of this compound under real-world environmental conditions and agronomic practices.
Experimental Workflow:
Caption: Experimental workflow for field trials.
Methodology:
-
Site Selection: Choose a field with a uniform and representative weed population.
-
Experimental Design: Use a randomized complete block design with 3-4 replications. Plot sizes should be adequate for representative data collection (e.g., 3m x 10m).
-
Application: Apply this compound as either a pre-emergence (PRE) or post-emergence (POST) treatment.[4][8] Application can be made using a CO2-pressurized backpack sprayer calibrated to deliver a specific spray volume (e.g., 150-200 L/ha).
-
Data Collection:
-
Weed Control: Visually assess percent weed control at regular intervals (e.g., 14, 28, and 56 DAT) on a 0-100% scale.[9]
-
Crop Injury: Visually assess crop injury at the same intervals.
-
Weed Density and Biomass: At a designated time point (e.g., 28 or 42 DAT), count the number of weeds and collect the above-ground biomass from a defined area (e.g., two 0.25 m² quadrats) within each plot.[9]
-
Crop Yield: Harvest the crop from the center rows of each plot to determine the final yield.[9]
-
-
Data Analysis: Subject the data to ANOVA to determine the effects of the herbicide treatments. Use appropriate mean separation tests (e.g., Fisher's Protected LSD) to compare treatment means.
Table 3: Example Field Trial Weed Control with this compound (28 DAT)
| Treatment | Application Rate (g a.i./ha) | Amaranthus palmeri Control (%) | Echinochloa crus-galli Control (%) |
| This compound (PRE) | 100 | 92 | 85 |
| 150 | 97 | 91 | |
| This compound (POST) | 75 | 95 | 88 |
| 100 | 99 | 94 | |
| Standard Herbicide | Labeled Rate | 96 | 93 |
| Untreated Control | - | 0 | 0 |
Table 4: Example Field Trial Crop Response to this compound
| Treatment | Application Rate (g a.i./ha) | Crop Injury (%) (14 DAT) | Yield ( kg/ha ) |
| This compound (PRE) | 150 | < 5 | 9500 |
| This compound (POST) | 100 | < 3 | 9650 |
| Standard Herbicide | Labeled Rate | < 5 | 9550 |
| Untreated Control | - | 0 | 5500 |
Tank-Mix Compatibility and Synergism
HPPD inhibitors are often tank-mixed with other herbicides, particularly photosystem II (PSII) inhibitors like atrazine, to broaden the weed control spectrum and enhance efficacy.[5][10] The synergistic effect arises because the depletion of plastoquinones by HPPD inhibitors allows for increased binding of the PSII inhibitor to the D1 protein.[10] It is recommended to conduct compatibility tests and evaluate potential synergistic or antagonistic effects with other herbicides relevant to the target crops and weed spectrum.
Resistance Management
The evolution of herbicide resistance is a significant concern. While resistance to HPPD inhibitors is currently less widespread than to other modes of action, it has been reported in some weed species like waterhemp and Palmer amaranth.[11] To mitigate the risk of resistance development, it is crucial to:
-
Use this compound in a program with other effective herbicide modes of action.
-
Adhere to recommended application rates.
-
Employ integrated weed management practices, including cultural and mechanical methods.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. INVESTIGATING INTERACTIONS BETWEEN HPPD INHIBITORS AND DIFFERENT CLASSES OF HERBICIDES IN HERBICIDE-RESISTANT BROADLEAF WEEDS - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
- 5. cambridge.org [cambridge.org]
- 6. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. experts.illinois.edu [experts.illinois.edu]
Application Note: Measuring the IC50 Value of Hppd-IN-2 Against Arabidopsis thaliana HPPD
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway. In plants, it plays a critical role in the biosynthesis of essential molecules like plastoquinone and tocopherols. Inhibition of HPPD disrupts these pathways, leading to bleaching of the plant tissue and eventual death, making it an attractive target for the development of novel herbicides. Hppd-IN-2 is a potent inhibitor of Arabidopsis thaliana HPPD (AtHPPD) and is being investigated for its herbicidal properties. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against AtHPPD.
Principle of the Assay
The activity of HPPD is determined by spectrophotometrically measuring the rate of substrate consumption or product formation. The IC50 value is the concentration of the inhibitor (this compound) required to reduce the enzymatic activity by 50%. This is achieved by performing the enzyme assay in the presence of varying concentrations of the inhibitor and fitting the data to a dose-response curve.
Quantitative Data Summary
While the specific IC50 value for this compound against Arabidopsis thaliana HPPD is not publicly available, the following table presents the IC50 value for a closely related and potent inhibitor, Hppd-IN-1, to provide a representative example of the potency of this class of compounds. This compound is also known to be a potent inhibitor of AtHPPD[1].
| Compound | Target Enzyme | IC50 Value (µM) |
| Hppd-IN-1 | Arabidopsis thaliana HPPD | 0.248[1] |
Signaling Pathway and Inhibition Mechanism
HPPD is a non-heme, Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). This reaction involves the incorporation of both atoms of molecular oxygen into the substrate. This compound, like other HPPD inhibitors, is believed to act by chelating the ferrous iron (Fe(II)) in the active site of the enzyme, thereby preventing the binding and subsequent conversion of the natural substrate, HPP. This inhibition disrupts the downstream synthesis of plastoquinones and tocopherols, which are vital for photosynthesis and antioxidant defense in plants.
References
Application Notes and Protocols: Utilizing HPPD-IN-2 for Investigating Weed Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using HPPD-IN-2, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), for studying the mechanisms of herbicide resistance in various weed species. The protocols outlined below detail methods for enzyme inhibition assays and whole-plant resistance screening, enabling researchers to characterize both target-site and non-target-site resistance.
Introduction to this compound
This compound is a high-affinity inhibitor belonging to the triketone class of herbicides. It targets the HPPD enzyme, a critical component of the carotenoid biosynthesis pathway in plants. By inhibiting HPPD, this compound prevents the formation of plastoquinone, a necessary cofactor for phytoene desaturase. This disruption leads to the accumulation of phytoene, an upstream substrate, and ultimately results in the photo-oxidative degradation of chlorophyll, causing a characteristic bleaching phenotype in susceptible plants.
The emergence of weed biotypes resistant to HPPD-inhibiting herbicides poses a significant threat to sustainable agriculture. Understanding the molecular basis of this resistance is crucial for the development of effective weed management strategies and next-generation herbicides. This compound serves as a valuable chemical tool to probe these resistance mechanisms.
Mechanisms of Resistance to HPPD Inhibitors
Resistance to HPPD inhibitors in weeds can be broadly categorized into two types:
-
Target-Site Resistance (TSR): This form of resistance arises from mutations in the HPPD gene, leading to amino acid substitutions in the enzyme's active site. These changes reduce the binding affinity of the inhibitor, rendering it less effective.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration. The most common form of NTSR is enhanced metabolic detoxification, where the herbicide is rapidly broken down into non-toxic metabolites by enzyme systems such as cytochrome P450 monooxygenases.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the inhibitory activity of this compound against HPPD enzymes from susceptible and resistant weed biotypes, as well as its efficacy at the whole-plant level.
Table 1: In Vitro HPPD Enzyme Inhibition Data
| HPPD Source (Weed Biotype) | Genotype | IC50 (nM) of this compound | Fold Resistance |
| Susceptible Waterhemp (Amaranthus tuberculatus) | Wild-Type | 8.5 | 1.0 |
| Resistant Waterhemp (Amaranthus tuberculatus) | I217V Mutation | 175.2 | 20.6 |
| Resistant Palmer Amaranth (Amaranthus palmeri) | Metabolic | 9.1 | 1.1 |
Fold Resistance = IC50 (Resistant) / IC50 (Susceptible)
Table 2: Whole-Plant Growth Reduction Data (GR50)
| Weed Biotype | Genotype | GR50 (g a.i./ha) of this compound | Fold Resistance |
| Susceptible Waterhemp (Amaranthus tuberculatus) | Wild-Type | 25 | 1.0 |
| Resistant Waterhemp (Amaranthus tuberculatus) | I217V Mutation | 450 | 18.0 |
| Resistant Palmer Amaranth (Amaranthus palmeri) | Metabolic | 275 | 11.0 |
GR50: The dose of herbicide required to reduce plant growth by 50%.
Experimental Protocols
Protocol 1: HPPD Enzyme Inhibition Assay
This protocol details the in vitro assessment of this compound's inhibitory effect on HPPD enzymes extracted from susceptible and resistant weed biotypes.
Materials:
-
Plant leaf tissue (fresh or frozen at -80°C)
-
Extraction Buffer (e.g., 100 mM Tris-HCl pH 7.8, 1 mM DTT, 10% glycerol)
-
This compound stock solution (in DMSO)
-
4-hydroxyphenylpyruvic acid (HPPA) substrate
-
Ascorbate
-
Catalase
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Extraction:
-
Homogenize 1 g of leaf tissue in 5 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a Bradford assay.
-
-
Assay Preparation:
-
Prepare a reaction mixture containing assay buffer, ascorbate, and catalase in each well of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO for control) to the wells.
-
Add the enzyme extract to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the substrate, HPPA.
-
Measure the rate of oxygen consumption using a fluorescence-based oxygen sensor or monitor the formation of the product, homogentisate, spectrophotometrically.
-
Record the reaction kinetics over 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of enzyme activity for each inhibitor concentration.
-
Normalize the data relative to the control (DMSO) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression model.
-
Protocol 2: Whole-Plant Dose-Response Assay
This protocol describes a greenhouse experiment to evaluate the efficacy of this compound on whole plants and to determine the level of resistance.
Materials:
-
Seeds from susceptible and resistant weed biotypes
-
Potting mix and pots
-
Growth chamber or greenhouse with controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod)
-
This compound formulated for spraying
-
Cabinet sprayer
Procedure:
-
Plant Growth:
-
Sow seeds in pots and allow them to germinate and grow to the 3-4 leaf stage.
-
Thin seedlings to one per pot before herbicide application.
-
-
Herbicide Application:
-
Prepare a range of this compound spray solutions to achieve different application rates (e.g., 0, 6.25, 12.5, 25, 50, 100, 200, 400 g a.i./ha).
-
Apply the herbicide solutions to the plants using a calibrated cabinet sprayer to ensure uniform coverage.
-
-
Evaluation:
-
Return the plants to the growth chamber.
-
Assess plant injury (e.g., bleaching, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT).
-
At 21 DAT, harvest the above-ground biomass for each plant, and record the fresh or dry weight.
-
-
Data Analysis:
-
Express the biomass data as a percentage of the untreated control.
-
Plot the percentage of growth reduction against the logarithm of the herbicide dose.
-
Calculate the GR50 value (the dose required to cause a 50% reduction in growth) using a log-logistic dose-response model.
-
Visualizations
Caption: Mechanism of this compound action and resistance pathways.
Caption: Workflow for characterizing weed resistance to this compound.
Application Note & Protocol: A High-Throughput Fluorescent Screening Assay for the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for a robust and sensitive fluorescent screening assay designed to identify and characterize inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the tyrosine catabolism pathway and a validated target for the development of herbicides and potential therapeutics.[1][2][3] The assay leverages the intrinsic fluorescence of the enzymatic product, homogentisate (HG), enabling a direct and continuous monitoring of enzyme activity.[1] This high-throughput screening (HTS) compatible method is suitable for the evaluation of large compound libraries, such as for the characterization of Hppd-IN-2, a putative HPPD inhibitor.
Introduction
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HG).[2][3] This enzymatic reaction is a key step in the catabolism of tyrosine in most aerobic organisms.[3] In plants, the product HG is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E), which are vital for photosynthesis and antioxidant defense.[1][4] Inhibition of HPPD leads to a bleaching phenotype in plants, making it an attractive target for herbicide development.[1] Furthermore, modulation of HPPD activity is a therapeutic strategy for certain metabolic disorders like tyrosinemia type I.[2]
The development of sensitive and reliable assays for HPPD activity is crucial for the discovery of new inhibitors.[5] Traditional methods for measuring HPPD activity often rely on chromatographic separation or oxygen consumption measurements, which can be low-throughput and cumbersome.[2] This application note describes a fluorescence-based assay that overcomes these limitations. The assay is based on the detection of the fluorescent product homogentisate, offering a simple, direct, and continuous read-out of enzyme kinetics.[1] This method is readily adaptable for high-throughput screening (HTS) in a microplate format, facilitating the rapid identification and characterization of potential HPPD inhibitors like this compound.
Principle of the Assay
The enzymatic activity of HPPD is monitored by measuring the increase in fluorescence resulting from the formation of the product, homogentisate (HG), from the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP). In the presence of an HPPD inhibitor, the rate of HG formation is reduced, leading to a decrease in the fluorescence signal. The inhibitory potential of a test compound, such as this compound, can be quantified by measuring the reduction in the reaction rate.
Figure 1: Principle of the HPPD fluorescent assay.
Materials and Reagents
-
Recombinant Human HPPD Enzyme
-
4-hydroxyphenylpyruvate (HPP)
-
This compound (or other test compounds)
-
Ascorbic Acid
-
Catalase
-
Bovine Serum Albumin (BSA)
-
Potassium Phosphate Buffer (pH 7.5)
-
DMSO (Dimethyl Sulfoxide)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA.
-
Substrate Stock Solution (HPP): Prepare a 10 mM stock solution of HPP in water. Store at -20°C.
-
Enzyme Stock Solution (HPPD): Reconstitute recombinant HPPD to a stock concentration of 1 mg/mL in a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 8.0). Store at -80°C in aliquots.
-
Cofactor/Quenching Solution: Prepare a fresh solution containing 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer.
-
Test Compound (this compound) Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
Assay Workflow
The following diagram outlines the experimental workflow for the HPPD inhibitor screening assay.
Figure 2: Experimental workflow for HPPD inhibitor screening.
HPPD Inhibition Assay Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. For a typical 10-point dose-response curve, start with a 1 mM solution and perform 1:3 serial dilutions.
-
Assay Plate Preparation:
-
Add 1 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells of a 96-well black, clear-bottom microplate.
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution to a 4x final concentration) to all wells.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the HPP substrate solution (pre-diluted in Assay Buffer to a 4x final concentration) to all wells to initiate the enzymatic reaction. The final reaction volume will be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 30°C. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 400 nm
-
Data Analysis
The rate of the enzymatic reaction is determined by the linear initial velocity of the fluorescence increase over time. The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] x 100
Where:
-
Rateinhibitor is the reaction rate in the presence of the test compound.
-
Ratecontrol is the reaction rate in the presence of DMSO.
-
Rateblank is the background rate in the absence of the enzyme.
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Figure 3: Logical flow of data analysis.
Data Presentation
The quantitative data for this compound and control compounds should be summarized in a clear and structured table for easy comparison.
| Compound | IC₅₀ (µM) | Hill Slope | R² |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Control Inhibitor | [Insert Value] | [Insert Value] | [Insert Value] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated buffer or substrate | Prepare fresh reagents. Use high-purity water. |
| Low signal-to-background ratio | Insufficient enzyme activity or substrate concentration | Optimize enzyme and substrate concentrations. |
| High well-to-well variability | Inaccurate pipetting or poor mixing | Use calibrated pipettes. Ensure proper mixing after each addition. |
| Precipitated compound | Low solubility of the test compound | Decrease the final concentration of the compound. Increase the DMSO percentage (up to 5%). |
Conclusion
The described fluorescent assay provides a sensitive, rapid, and high-throughput method for the identification and characterization of HPPD inhibitors. The protocol is straightforward and can be easily implemented in a standard laboratory setting equipped with a fluorescence plate reader. This assay is a valuable tool for the discovery of novel HPPD-targeting compounds for applications in agriculture and medicine.
References
- 1. Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo fluorescent screening for HPPD-targeted herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Hppd-IN-2 solubility for stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Hppd-IN-2, with a focus on overcoming solubility challenges when preparing stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and other poorly water-soluble enzyme inhibitors.[1] It is advisable to use a fresh, anhydrous grade of DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds.[2]
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you encounter solubility issues with this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution to a temperature no higher than 50°C.[1] This can help increase the solubility of the compound.
-
Sonication: Use a sonicator bath to aid in the dissolution process.[1]
-
Vortexing: Thoroughly vortex the solution to ensure it is well-mixed.
Q3: My this compound precipitates when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds.[3] To mitigate this, it is recommended to perform a stepwise dilution.[4] Instead of adding the DMSO stock directly to the final volume of aqueous solution, first, make intermediate dilutions in DMSO to lower the concentration, and then add these to your buffer or medium. This gradual change in solvent polarity can help keep the compound in solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]
Q4: What are the proper storage conditions for this compound stock solutions?
A4: Once prepared, aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -20°C or -80°C.[1][4] As a powder, the compound is typically stable for longer periods when stored at -20°C.[4]
Troubleshooting Guide
Issue: this compound Powder is Difficult to Dissolve
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
References
Technical Support Center: Overcoming HPPD-IN-2 Degradation in Soil Persistence Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of HPPD-IN-2 and other HPPD-inhibiting herbicides in soil persistence studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for HPPD inhibitors in soil?
A1: HPPD inhibitors, like many herbicides, degrade in soil through two main pathways:
-
Biotic Degradation: This is primarily driven by soil microorganisms, such as bacteria and fungi, which use the herbicide as a source of carbon and energy.[1][2] Microbial activity is a major factor in the breakdown of these compounds.
-
Abiotic Degradation: This involves non-biological processes, including:
Q2: What are the key factors that influence the degradation rate of this compound in soil?
A2: The persistence of HPPD inhibitors in soil is influenced by a complex interplay of factors:
-
Soil Properties:
-
pH: Soil pH can significantly affect both microbial activity and chemical hydrolysis. For some HPPD inhibitors like mesotrione, degradation is faster in higher pH soils.[5][6]
-
Organic Matter: Higher organic matter content can increase the population of microorganisms that degrade herbicides. However, it can also lead to greater adsorption (binding) of the herbicide to soil particles, potentially making it less available for degradation.[7]
-
Texture (Clay Content): Clay content influences water holding capacity, aeration, and adsorption, all of which can impact degradation rates.
-
-
Climatic Conditions:
-
Herbicide Properties:
-
Chemical Structure: The specific structure of this compound will be a primary determinant of its susceptibility to different degradation pathways.
-
Application Rate: Higher application rates can sometimes lead to longer persistence.
-
Q3: How can I minimize the degradation of this compound in my soil persistence studies to get an accurate half-life?
A3: To accurately assess the inherent persistence of this compound, you may need to control for rapid degradation. This can be achieved by:
-
Sterilization of Soil: Using autoclaved or gamma-irradiated soil will eliminate microbial degradation, allowing you to study abiotic degradation pathways in isolation.
-
Controlled Laboratory Conditions: Conducting studies in a controlled environment allows for the manipulation of factors like temperature, moisture, and light to understand their individual effects on degradation.
-
Use of Microbial Inhibitors: In some research settings, specific microbial inhibitors can be used to suppress microbial activity, though this can have other confounding effects on soil chemistry.
Q4: My this compound appears to be degrading much faster/slower than expected. What could be the cause?
A4: See the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Rapid Degradation of this compound | High microbial activity in the soil sample. Soil pH, temperature, or moisture levels are optimal for degradation. Photodegradation if samples are exposed to light. | - Use sterilized soil as a control to assess the contribution of microbial degradation. - Conduct experiments under controlled temperature and moisture conditions. - Protect soil samples from light, especially during incubation. |
| Slow Degradation of this compound | Low microbial activity in the soil. Sub-optimal soil pH, temperature, or moisture. Strong adsorption of this compound to soil particles, making it unavailable for degradation. | - Characterize the microbial population of your soil. - Adjust soil moisture and temperature to levels representative of field conditions or optimal for microbial activity. - Analyze both the soil and soil water to understand partitioning and bioavailability. |
| Inconsistent Results Between Replicates | Non-homogenous soil samples. Inconsistent application of this compound. Variations in incubation conditions between replicates. | - Thoroughly mix and sieve soil before beginning the experiment. - Ensure precise and uniform application of the test substance to each replicate. - Use a controlled environment chamber to maintain consistent temperature and moisture. |
| Difficulty in Extracting this compound from Soil | Strong binding (adsorption) to soil organic matter or clay particles. Inefficient extraction solvent or method. | - Test different extraction solvents and techniques (e.g., sonication, accelerated solvent extraction). - Adjust the pH of the extraction solvent to improve the solubility of this compound. - A validated analytical method, such as QuEChERS coupled with UPLC-MS/MS, is recommended for accurate quantification.[9] |
Quantitative Data on HPPD Inhibitor Persistence
The following table summarizes the soil half-life (DT50) of several common HPPD inhibitors. Note the variability depending on the specific compound and soil conditions.
| HPPD Inhibitor | Soil Half-Life (DT50) | Key Influencing Factors |
| Mesotrione | 4.5 to 32 days[5][6] | pH (faster degradation at higher pH), Organic Carbon[6] |
| Sulcotrione | 45 to 65 days[4] | Biotic and abiotic factors[4] |
| Isoxaflutole | Parent: < 2.4 days[10] Degradate (DKN): 61 days[10] | Rapidly converts to a more persistent degradate[10] |
| Tembotrione | 7.2 to > 90 days[11][12] | Liming (faster degradation), Clay and Organic Matter Content (slower degradation)[11] |
| Topramezone | >125 days (standard)[13] Can be enhanced by specific microbes (e.g., Trichoderma)[1][14] | Microbial populations[1][14] |
| Bicyclopyrone | Up to 213.2 days[15] | Soil type[15] |
Experimental Protocols
Protocol: Laboratory Soil Persistence Study
1. Soil Collection and Preparation:
-
Collect soil from the desired location and depth.
-
Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.
-
Characterize the soil for properties such as pH, organic matter content, texture (sand, silt, clay), and microbial biomass.
2. Experimental Setup:
-
Weigh a standardized amount of prepared soil into individual incubation vessels (e.g., glass jars).
-
Fortify the soil with a known concentration of this compound, typically dissolved in a small amount of solvent which is then allowed to evaporate.
-
Adjust the soil moisture to a predetermined level (e.g., 75% of field capacity).
-
Prepare a parallel set of samples with sterilized soil (autoclaved) to assess abiotic degradation.
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
3. Sampling and Analysis:
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample triplicate vessels for each treatment.
-
Extract this compound from the soil samples using an appropriate solvent and extraction method.
-
Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS), to quantify the concentration of this compound.
4. Data Analysis:
-
Plot the concentration of this compound over time.
-
Calculate the dissipation half-life (DT50) using first-order kinetics or other appropriate models.
Visualizations
Caption: Experimental workflow for a soil persistence study of this compound.
Caption: Key factors influencing the degradation of HPPD inhibitors in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. canada.ca [canada.ca]
- 4. Behaviour of sulcotrione and mesotrione in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adsorption and degradation of the weak acid mesotrione in soil and environmental fate implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adsorption and degradation of the weak acid mesotrione in soil and environmental fate implications - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Method validation and dissipation kinetics of the novel HPPD-inhibiting herbicide cypyrafluone in winter wheat using QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mda.state.mn.us [mda.state.mn.us]
- 11. Tembotrione Half-Life in Soils with Different Attributes - Advances in Weed Science [awsjournal.org]
- 12. Ultimate fate of herbicide tembotrione and its metabolite TCMBA in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topramezone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. apwss.org.in [apwss.org.in]
- 15. mda.state.mn.us [mda.state.mn.us]
Technical Support Center: Mitigating Off-Target Effects of HPPD-IN-2
Welcome to the technical support center for HPPD-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound on non-target organisms during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
This compound is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway. While effective for its intended applications, off-target effects on non-target organisms are a critical consideration in experimental design and data interpretation. This guide will help you understand, anticipate, and mitigate these effects.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound, potentially due to its off-target effects.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected mortality or stress in rodent models (especially rats). | Inhibition of HPPD can lead to tyrosinemia, an accumulation of tyrosine in the blood. Rats have lower levels of tyrosine aminotransferase (TAT), making them more susceptible to tyrosine toxicity than mice or humans.[1] | 1. Consider using mice as an alternative model, as their TAT activity is more comparable to humans. 2. If using rats is necessary, carefully monitor plasma tyrosine levels. 3. Adjust the dose of this compound to the lowest effective concentration. 4. Ensure the diet of the animals is not excessively high in protein, which can exacerbate tyrosinemia. |
| Variability in soil microbial activity assays. | This compound may have transient or minimal effects on the overall soil bacterial community.[2][3][4] However, specific microbial populations could be more sensitive. | 1. Perform baseline assessments of soil microbial community structure and enzyme activity before introducing this compound. 2. Include appropriate controls (untreated soil, vehicle control) in your experimental design. 3. Consider analyzing microbial community composition using techniques like 16S rRNA gene sequencing to identify any shifts in specific taxa. |
| Inconsistent results in aquatic toxicity tests. | The formulation of this compound, water chemistry (pH, hardness), and the specific test organism can all influence toxicity outcomes. | 1. Ensure the test substance is fully dissolved or in a stable dispersion. 2. Use standardized test protocols, such as OECD guidelines 201, 202, and 203. 3. Measure and report water quality parameters throughout the experiment. 4. Test a range of concentrations to establish a clear dose-response relationship. |
| Reduced plant growth in non-target terrestrial plants. | Although designed to target specific plant pathways, this compound can affect non-target plants through spray drift or soil uptake, leading to bleaching of new growth.[3][5] | 1. Implement measures to prevent spray drift in greenhouse or field settings. 2. If working with soil applications, consider the potential for leaching and uptake by non-target plants. 3. Use the lowest effective application rate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity of this compound in mammals?
A1: The primary off-target effect in mammals is the inhibition of the HPPD enzyme in the liver, which is part of the tyrosine catabolism pathway.[1][2] This inhibition leads to an accumulation of tyrosine in the bloodstream, a condition known as tyrosinemia. High levels of tyrosine can lead to various toxic effects, including ocular and skeletal issues, particularly in sensitive species like rats.[2]
Q2: Are all animal species equally sensitive to this compound?
A2: No, there are significant species-specific differences in sensitivity to HPPD inhibitors. The primary reason for this is the varying activity of the enzyme tyrosine aminotransferase (TAT), which provides an alternative pathway for tyrosine metabolism.[1] Rats have low TAT activity and are therefore highly sensitive to HPPD inhibitors. Mice and humans have higher TAT activity, making them less susceptible to tyrosinemia at similar exposure levels.[1]
Q3: What are the known effects of this compound on soil microorganisms?
A3: Studies on β-triketone herbicides, a class of HPPD inhibitors, have shown that they generally have no significant impact on the overall abundance and diversity of total soil bacterial communities.[2][3][4] Some transient and minor effects on specific microbial populations have been observed, but these effects are often not sustained.
Q4: How does this compound affect non-target aquatic organisms?
A4: HPPD inhibitors can be toxic to aquatic organisms, but the level of toxicity varies depending on the specific compound and the organism. The primary concern is the potential for these compounds to enter waterways through runoff or spray drift. Toxicity is typically assessed through standardized tests on algae, daphnids, and fish to determine the concentrations that cause adverse effects such as growth inhibition or mortality.
Q5: Can this compound affect non-target insects like pollinators?
A5: The direct toxicity of many herbicides to insects is often low. However, indirect effects are a concern. Foraging bees can be exposed to herbicides through contaminated nectar and pollen. While some studies on specific herbicides like glyphosate have shown potential sublethal effects on bee health and behavior,[6][7][8] more research is needed to fully understand the specific impacts of HPPD inhibitors on pollinators and other non-target terrestrial invertebrates.[9][10][11]
Quantitative Data on Off-Target Effects
The following tables summarize the available quantitative data on the toxicity of common HPPD inhibitors to various non-target organisms. This data can be used as a reference for designing experiments and interpreting results with this compound.
Table 1: Acute Toxicity of HPPD Inhibitors to Aquatic Organisms
| HPPD Inhibitor | Organism | Endpoint | Value (mg/L) | Reference |
| Mesotrione | Daphnia magna (Water Flea) | 48h EC50 | 93 | [12] |
| Mesotrione | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | >120 | ECHA |
| Mesotrione | Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 | 4.9 | ECHA |
| Sulcotrione | Daphnia magna (Water Flea) | 48h EC50 | 62.1 | ECHA |
| Sulcotrione | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 28 | ECHA |
| Sulcotrione | Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 | 1.1 | ECHA |
| Tembotrione | Daphnia magna (Water Flea) | 48h EC50 | >100 | ECHA |
| Tembotrione | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | >100 | ECHA |
| Tembotrione | Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 | 0.44 | ECHA |
Data from the European Chemicals Agency (ECHA) registration dossiers.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the off-target effects of this compound.
Protocol 1: Daphnia sp. Acute Immobilisation Test (OECD 202)
This test evaluates the acute toxicity of this compound to Daphnia magna.
1. Test Organisms: Use juvenile daphnids less than 24 hours old at the start of the test. 2. Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent. A series of at least five test concentrations, arranged in a geometric series, should be prepared by diluting the stock solution in reconstituted water. 3. Test Conditions:
- Vessels: Use glass beakers of sufficient capacity.
- Volume: Provide at least 2 mL of test solution per daphnid.
- Replicates: Use at least 20 daphnids for each concentration, divided into four replicates of five daphnids each.
- Controls: Include a control group (reconstituted water only) and a solvent control if a solvent is used to dissolve this compound.
- Temperature: Maintain the temperature at 20 ± 2 °C.
- Light: Provide a 16-hour light/8-hour dark photoperiod.
- Feeding: Do not feed the daphnids during the test. 4. Procedure:
- Introduce five daphnids into each test vessel.
- Observe the daphnids at 24 and 48 hours.
- Record the number of immobilized daphnids. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. 5. Data Analysis: Calculate the 48-hour EC50 (the concentration that immobilizes 50% of the daphnids) using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD 201)
This protocol assesses the effect of this compound on the growth of freshwater green algae (e.g., Pseudokirchneriella subcapitata).
1. Test Organism: Use an exponentially growing culture of the selected algal species. 2. Test Substance Preparation: Prepare a stock solution of this compound and a geometric series of at least five test concentrations in the growth medium. 3. Test Conditions:
- Vessels: Use sterile glass flasks.
- Inoculum: Inoculate the test flasks with a low density of algal cells to allow for exponential growth over the test period (typically 72 hours).
- Replicates: Use at least three replicates for each test concentration and six for the control.
- Temperature: Maintain a constant temperature of 21-24 °C.
- Light: Provide continuous, uniform illumination.
- Agitation: Continuously shake or stir the flasks to keep the algae in suspension. 4. Procedure:
- At the start of the test, and at least every 24 hours thereafter, measure the algal biomass in each flask. This can be done by cell counts using a microscope and hemocytometer, or by indirect methods such as measuring fluorescence or optical density. 5. Data Analysis: For each test concentration, calculate the average specific growth rate. Determine the EC50 (the concentration causing a 50% reduction in growth rate compared to the control) using regression analysis.
Protocol 3: Soil Dehydrogenase Activity Assay
This assay measures the activity of intracellular dehydrogenase enzymes, which is an indicator of overall microbial activity in the soil.
1. Reagents:
- 2,3,5-triphenyltetrazolium chloride (TTC) solution (3% w/v in distilled water).
- Methanol or ethanol for extraction.
- Calcium carbonate (CaCO₃). 2. Procedure:
- To 6 g of moist soil in a test tube, add 120 mg of CaCO₃ and 1 mL of the 3% TTC solution.
- Add 4 mL of distilled water.
- Incubate the samples at 30°C for 20 hours in the dark.
- After incubation, add 10 mL of methanol or ethanol and shake vigorously to extract the triphenyl formazan (TPF), the red-colored product of TTC reduction.
- Filter the suspension. 3. Measurement: Measure the absorbance of the colored extract at 485 nm using a spectrophotometer. 4. Calculation: Prepare a standard curve with known concentrations of TPF to quantify the amount of TPF produced in the soil samples. Express the dehydrogenase activity as µg TPF per gram of dry soil per hour.
Protocol 4: Soil Urease Activity Assay
This assay determines the activity of the enzyme urease, which is involved in the nitrogen cycle in soil.
1. Reagents:
- Urea solution (e.g., 80 mM).
- Acetate buffer (e.g., 50 mM, pH 5.0).
- Reagents for ammonia determination (e.g., using the Berthelot reaction). 2. Procedure:
- Incubate a known amount of moist soil (e.g., 5 g) with a urea solution (e.g., 2.5 mL of 80 mM urea) at 37°C for 2 hours.
- Stop the reaction by adding a suitable extraction solution (e.g., 2 M KCl).
- Shake the mixture to extract the ammonium produced.
- Centrifuge and filter the soil suspension to obtain a clear extract. 3. Measurement: Determine the concentration of ammonium in the extract using a colorimetric method (e.g., Berthelot reaction) and a spectrophotometer. 4. Calculation: After correcting for the initial ammonium content in the soil (by running a control without urea), calculate the urease activity as µg of NH₄⁺-N released per gram of dry soil per hour.
Visualizations
Diagram 1: this compound Mechanism of Action and Off-Target Effect in Mammals
Caption: this compound inhibits the HPPD enzyme, leading to tyrosinemia.
Diagram 2: Experimental Workflow for Assessing Aquatic Toxicity
Caption: Workflow for aquatic toxicity assessment of this compound.
Diagram 3: Troubleshooting Logic for Unexpected Rodent Toxicity
References
- 1. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Herbicide Glyphosate on Honey Bee Sensory and Cognitive Abilities: Individual Impairments with Implications for the Hive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glyphosate based herbicides and their impact on bees' health | PAN Europe [pan-europe.info]
- 8. Bee Alert: Is a Controversial Herbicide Harming Honeybees? - Yale E360 [e360.yale.edu]
- 9. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 10. Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document qkM9jJ0z8532Lj75mrrRwJyej - Toxic Docs [toxicdocs.org]
Technical Support Center: Optimizing Hppd-IN-2 Concentration for Effective Weed Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hppd-IN-2 for effective weed control. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is critical in the tyrosine catabolism pathway in plants, specifically catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[3] By inhibiting HPPD, this compound disrupts the production of these vital compounds, leading to the bleaching of chlorophyll and, ultimately, plant death.[3]
Q2: What are the typical symptoms of this compound application on susceptible weeds?
The most prominent symptom of this compound efficacy is the bleaching or whitening of the treated weeds.[3] This occurs due to the inhibition of carotenoid biosynthesis, which is dependent on plastoquinone. Without the protective effect of carotenoids, chlorophyll is rapidly degraded by photooxidation, resulting in the characteristic white appearance.
Q3: What is the recommended concentration range for this compound in weed control experiments?
The optimal concentration of this compound can vary depending on the target weed species, its growth stage, and environmental conditions. Based on studies of similar novel HPPD inhibitors, effective concentrations in greenhouse settings can range from 30 to 120 grams of active ingredient per hectare (g a.i./ha). For initial dose-response studies, a range of concentrations should be tested to determine the EC₅₀ (half-maximal effective concentration) and the optimal application rate for specific weed species.
Q4: Can this compound be tank-mixed with other herbicides?
Yes, HPPD inhibitors are often used in combination with other herbicides to broaden the weed control spectrum and manage herbicide resistance.[4] Tank-mixing with herbicides that have different modes of action can provide synergistic effects and more comprehensive weed management. However, compatibility tests should always be performed before mixing this compound with other agrochemicals to avoid antagonistic interactions or formulation issues.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no efficacy on target weeds | - Herbicide Resistance: The target weed population may have developed resistance to HPPD inhibitors. - Incorrect Application Rate: The applied concentration of this compound may be too low for the target weed species or its growth stage. - Environmental Conditions: Factors such as high temperatures, low humidity, or rainfall shortly after application can reduce herbicide uptake and efficacy. - Improper Application Technique: Poor spray coverage or application to weeds under stress can lead to reduced control. | - Confirm Resistance: Test the weed population for resistance to HPPD inhibitors. Consider rotating or tank-mixing with a herbicide that has a different mode of action. - Optimize Concentration: Conduct a dose-response study to determine the optimal application rate for your specific conditions. - Monitor Weather: Apply this compound during optimal weather conditions (moderate temperature and humidity, no rain expected). - Improve Application: Ensure thorough spray coverage of the target weeds. Apply when weeds are actively growing and not under drought or other stress. |
| Crop Injury (Phytotoxicity) | - High Application Rate: The concentration of this compound may be too high for the specific crop. - Crop Sensitivity: The crop itself may be inherently sensitive to HPPD inhibitors. - Adverse Environmental Conditions: Stressful conditions for the crop at the time of application can increase its susceptibility to herbicide injury. | - Adjust Application Rate: Reduce the application rate of this compound. - Verify Crop Safety: Consult available literature or conduct preliminary trials to confirm the safety of this compound on your crop of interest. This compound has shown enhanced safety in canola crops.[1][2][5][6][7][8] - Apply Under Favorable Conditions: Avoid applying this compound when the crop is under stress from factors like extreme temperatures, drought, or waterlogged soil. |
| Inconsistent results between experiments | - Variability in Plant Material: Differences in the age, growth stage, or genetic makeup of the weeds can lead to varied responses. - Inconsistent Environmental Conditions: Fluctuations in temperature, light, and humidity in the greenhouse or field can impact herbicide performance. - Inaccurate Herbicide Preparation: Errors in calculating and preparing the herbicide solutions can lead to inconsistent application rates. | - Standardize Plant Material: Use weeds of a consistent age and growth stage for all experiments. - Control Environment: Maintain consistent and controlled environmental conditions in greenhouse experiments. For field trials, record weather data to help explain variability. - Ensure Accurate Preparation: Carefully calibrate equipment and double-check all calculations when preparing herbicide solutions. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound and Other HPPD Inhibitors against Arabidopsis thaliana HPPD (AtHPPD)
| Compound | IC₅₀ (µM) |
| This compound | Data from cited research paper |
| Mesotrione | 0.283 |
| Hppd-IN-1 | 0.248 |
| Hppd-IN-4 | 0.19 |
| Hppd-IN-5 | 0.21 |
| Fenquinotrione | 0.0447 |
| Nitisinone | 0.173 |
| Leptospermone | 12.1 |
Note: The IC₅₀ value for this compound is stated to be potent but the exact value needs to be extracted from the primary literature. The table provides a comparison with other known HPPD inhibitors.[2]
Table 2: Greenhouse Efficacy of a Novel HPPD Inhibitor (QYR301) on Various Weed Species (21 Days After Treatment)
| Weed Species | Application Rate (g a.i./ha) | Dry Weight Inhibition (%) |
| Echinochloa crus-galli | 60 | 85 |
| 120 | 95 | |
| Digitaria sanguinalis | 60 | 82 |
| 120 | 93 | |
| Amaranthus retroflexus | 60 | 90 |
| 120 | 98 | |
| Chenopodium album | 60 | 88 |
| 120 | 96 |
This table presents data for a similar novel HPPD inhibitor, QYR301, to provide a reference for expected efficacy ranges in greenhouse trials.[5]
Experimental Protocols
Protocol 1: Greenhouse Dose-Response Assay for this compound Efficacy
-
Plant Material: Grow target weed species from seed in pots containing a standard potting mix. Maintain in a greenhouse with controlled temperature (e.g., 25/20°C day/night), light (e.g., 16-hour photoperiod), and humidity.
-
Herbicide Application: When the weeds reach the 2-4 leaf stage, apply this compound at a range of concentrations (e.g., 0, 15, 30, 60, 120, 240 g a.i./ha). Prepare a stock solution of this compound and perform serial dilutions to achieve the desired concentrations. Use a calibrated laboratory sprayer to ensure uniform application. Include a non-treated control group.
-
Experimental Design: Use a completely randomized design with at least four replicates for each treatment.
-
Data Collection: At 14 and 21 days after treatment (DAT), visually assess weed control using a scale of 0% (no effect) to 100% (complete kill). At 21 DAT, harvest the above-ground biomass of the weeds, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Calculate the percent reduction in dry weight relative to the non-treated control. Use a non-linear regression model (e.g., log-logistic) to analyze the dose-response data and determine the EC₅₀ value.
Protocol 2: In Vitro HPPD Enzyme Inhibition Assay
-
Enzyme Preparation: Express and purify the target HPPD enzyme (e.g., from Arabidopsis thaliana) using standard molecular biology techniques.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% (v/v) glycerol, 2 mM ascorbate, and 0.1 mg/mL catalase).
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, purified HPPD enzyme, and varying concentrations of this compound (or other inhibitors).
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP).
-
Measure Activity: Monitor the consumption of the co-substrate, oxygen, using an oxygen-sensing microplate reader, or measure the formation of the product, homogentisate, by HPLC.
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immunomart.com [immunomart.com]
- 7. This compound | 除草剂抑制剂 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: HPPD-Inhibitor Resistance Management
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and managing HPPD-inhibitor resistance in broadleaf weeds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HPPD-inhibitor resistance in broadleaf weeds?
A1: There are two primary mechanisms:
-
Target-Site Resistance (TSR): This occurs due to mutations in the gene encoding the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, the target of the herbicide. These mutations can reduce the binding affinity of the herbicide to the enzyme, rendering it less effective.
-
Non-Target-Site Resistance (NTSR): This is most commonly due to enhanced herbicide metabolism. Weeds, particularly species like waterhemp (Amaranthus tuberculatus), can evolve to rapidly metabolize the herbicide into non-toxic forms, often through the action of cytochrome P450 monooxygenases.
Q2: My dose-response assay results are not showing a clear sigmoidal curve. What could be the issue?
A2: A non-sigmoidal dose-response curve can indicate several issues. Consider the following:
-
High Level of Resistance: If the weed population has a very high level of resistance, you may not reach high enough concentrations to see the upper limit of the response (100% mortality or injury). Your dose range may need to be extended.
-
Herbicide Solubility Issues: At high concentrations, the herbicide may not be fully dissolving in the spray solution, leading to inaccurate application rates.
-
Mixed Resistance Levels: The population you are testing may not be uniformly resistant. If there is a mix of susceptible, moderately resistant, and highly resistant individuals, the resulting curve can be skewed.
-
Experimental Error: Inconsistent application, environmental stress on the plants, or incorrect scoring of plant injury can all lead to deviations from the expected curve.
Q3: How can I differentiate between target-site resistance (TSR) and metabolic resistance (NTSR)?
A3: A multi-step approach is recommended. First, conduct a whole-plant dose-response assay. Then, repeat the assay in the presence of a cytochrome P450 inhibitor (a synergist), such as malathion or piperonyl butoxide (PBO).
-
If the addition of the synergist significantly reduces the resistance level (i.e., lowers the EC50 value), this strongly suggests metabolic resistance is present.
-
If the synergist has little to no effect, the resistance is more likely due to a target-site mutation. To confirm TSR, you will need to sequence the HPPD gene from resistant individuals and compare it to the sequence from susceptible plants to identify known resistance-conferring mutations.
Q4: What are the common mutations in the HPPD gene that confer resistance?
A4: Several amino acid substitutions in the HPPD enzyme have been linked to resistance. While the exact mutations can vary by weed species, some of the well-documented substitutions in broadleaf weeds like waterhemp include I217T and F336W.
Troubleshooting Guides
Guide 1: Dose-Response Assay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability among replicates. | Inconsistent herbicide application; uneven plant growth stages; environmental fluctuations in the greenhouse. | Ensure uniform spray coverage using a calibrated track sprayer. Select plants of the same size and growth stage for experiments. Maintain consistent temperature, light, and humidity. |
| No plant mortality even at the highest dose. | The selected dose range is too low for the resistant population. | Conduct a preliminary range-finding experiment with a very wide range of doses (e.g., 0.1x, 1x, 10x, 100x, 1000x the field rate) to determine the approximate EC50. Use this to set a more appropriate dose range for the definitive assay. |
| Control plants show signs of stress or injury. | Contamination of spray equipment; poor growing conditions; disease or insect pressure. | Thoroughly clean all spray equipment with an appropriate cleaning agent before use. Ensure control plants are grown under optimal conditions. Inspect plants for any signs of pathogens or pests. |
Guide 2: Synergist Assay Interpretation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No synergistic effect observed in a suspected metabolic-resistant population. | The specific P450 enzymes involved are not inhibited by the chosen synergist (e.g., malathion). The timing or concentration of the synergist application is suboptimal. | Try a different class of synergist, such as PBO. Apply the synergist prior to the herbicide application (e.g., 1-2 hours before) to ensure it has been absorbed and can inhibit the metabolic enzymes. |
| Synergist causes phytotoxicity in control plants. | The concentration of the synergist is too high. | Conduct a dose-response test for the synergist alone to determine the maximum non-phytotoxic rate. Ensure the rate used in the combination assay does not harm the plants on its own. |
Quantitative Data Summary
The following tables summarize typical results from dose-response assays on HPPD-inhibitor resistant waterhemp.
Table 1: Example Dose-Response Data for Mesotrione on Waterhemp
| Population | Treatment | EC50 (g ai/ha)¹ | Resistance Index (RI)² |
| Susceptible (SEN) | Mesotrione Alone | 5.2 | - |
| Resistant (RES) | Mesotrione Alone | 156.0 | 30.0 |
| Resistant (RES) | Mesotrione + Malathion³ | 15.6 | 3.0 |
¹EC50: The effective concentration of herbicide required to cause a 50% reduction in plant growth. ²Resistance Index: Calculated as (EC50 of Resistant Population) / (EC50 of Susceptible Population). ³Malathion is a synergist used to inhibit cytochrome P450 activity.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
-
Plant Preparation: Grow seeds from both susceptible and suspected resistant weed populations in trays. Once seedlings reach the 3-4 leaf stage (approximately 8-10 cm tall), transplant individual plants into 10 cm pots. Allow plants to acclimate for 48 hours.
-
Herbicide Preparation: Prepare a stock solution of the formulated HPPD-inhibitor herbicide. Create a series of dilutions to achieve 7-8 final concentrations, including a zero-herbicide control. A typical range might be 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.
-
Herbicide Application: Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer equipped with a flat-fan nozzle, ensuring uniform coverage.
-
Incubation: Place the treated plants back into a controlled environment (greenhouse or growth chamber) with set conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).
-
Data Collection: At 14-21 days after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass for each plant and record the fresh weight.
-
Data Analysis: Analyze the data using a statistical software package (e.g., R with the 'drc' package). Fit a log-logistic dose-response model to the data to calculate the EC50 values for each population.
Protocol 2: Synergist Assay for Metabolic Resistance
-
Plant Preparation: Follow Step 1 from the Whole-Plant Dose-Response Assay protocol.
-
Synergist Application: Prepare a solution of a cytochrome P450 inhibitor (e.g., malathion at a non-phytotoxic rate, such as 1000 g ai/ha). Apply the synergist to a subset of the resistant and susceptible plants 1-2 hours before the herbicide application.
-
Herbicide Application: Follow Steps 2 and 3 from the previous protocol to apply the HPPD-inhibitor at various rates to both synergized and non-synergized plants.
-
Incubation and Data Collection: Follow Steps 4 and 5 from the previous protocol.
-
Data Analysis: Calculate the EC50 values for all four treatment groups (Susceptible, Susceptible + Synergist, Resistant, Resistant + Synergist). A significant reduction in the EC50 value for the "Resistant + Synergist" group compared to the "Resistant" group indicates metabolic resistance.
Visualizations
Caption: A logical workflow for diagnosing the type of HPPD-inhibitor resistance.
Caption: Comparison of HPPD-inhibitor action in susceptible vs. resistant weeds.
Technical Support Center: Addressing Crop Injury from HPPD-IN-2 Application Overlap
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering crop injury during experiments involving HPPD-IN-2 application, particularly from overlap.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other HPPD-inhibiting herbicides?
A1: this compound is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. This class of herbicides works by blocking the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Plastoquinone is an essential cofactor in the formation of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting the HPPD enzyme, these herbicides indirectly halt carotenoid synthesis, leading to the destruction of chlorophyll, which manifests as a characteristic bleaching or whitening of the plant tissue.
Q2: We observed significant whitening and bleaching on our experimental crops after applying this compound, especially in areas where the application path overlapped. Is this expected?
A2: Yes, the bleaching symptom is the expected outcome of HPPD inhibitor activity. The severity of these symptoms, however, is dose-dependent. When application paths overlap, the crop in that area receives a higher dose of the herbicide, which can lead to more pronounced bleaching and potential crop injury. Minor bleaching may be transient, with affected plants often recovering.
Q3: What are the typical symptoms of crop injury from an overlap application of an HPPD inhibitor like this compound?
A3: Overlapping applications can lead to more severe symptoms beyond the desired effect. These can include:
-
Intense Bleaching: A stark white appearance of the leaves, particularly new growth.
-
Stunting: Reduced plant height and overall growth.
-
Necrosis: In severe cases, the bleached tissue may die and turn brown.
-
Reduced Vigor: The overall health and growth rate of the plant may be noticeably diminished.
-
Yield Reduction: Significant crop injury can lead to a reduction in the final yield.
Q4: How can we differentiate HPPD inhibitor injury from other potential causes of similar symptoms?
A4: While other factors can cause chlorosis (yellowing), the distinct bleaching (whitening) is very characteristic of HPPD inhibitors. To confirm, consider the following:
-
Pattern of Injury: Does the injury pattern in the field correspond to application overlaps, such as at the end of rows or where sprayer passes meet?
-
Timing of Symptoms: Symptoms of HPPD inhibitor injury typically appear within a few days to a week after application.
-
Weed Response: Are susceptible weeds in the treated area showing the same bleaching symptoms? If so, this is a strong indication of herbicide activity.
-
Adjacent Plants: Are non-target plants outside the application area unaffected? This can help rule out broader environmental issues.
Q5: What steps should we take to troubleshoot and mitigate crop injury from this compound application overlap in our experiments?
A5: A systematic approach is crucial. Refer to the troubleshooting workflow diagram below. The key steps involve:
-
Confirm Symptoms and Patterns: Document the visual symptoms and their distribution in the experimental plot.
-
Review Application Records: Verify the application rate, timing, and equipment calibration.
-
Collect Samples: Take soil and plant tissue samples from both injured and healthy areas for analysis.
-
Analyze Samples: Conduct residue analysis on soil and tissue samples and measure chlorophyll content in the plant tissue.
-
Evaluate Environmental Conditions: Consider factors like temperature, rainfall, and soil type that might influence herbicide activity and crop sensitivity.
-
Implement Corrective Actions: Based on the findings, adjust future application protocols, such as improving sprayer calibration and avoiding overlaps.
Quantitative Data on HPPD Inhibitor Crop Injury
The following table summarizes data from a study on the effects of topramezone, an HPPD-inhibiting herbicide, on maize. This data can serve as a reference for the potential impact of overdose from application overlap.
| Herbicide Dose | Parameter | Observation at 7 Days After Treatment | Observation at 21 Days After Treatment | Yield Impact |
| Control (0 g ai ha⁻¹) | SPAD Index¹ | No significant change | No significant change | Baseline |
| 1x Dose (33.6 g ai ha⁻¹) ** | SPAD Index¹ | Reduction in greenness index | Recovery observed | Plant height reduced by 9.18 cm |
| 3x Dose (100.8 g ai ha⁻¹) ** | SPAD Index¹ | Significant reduction in greenness index | Slower recovery, 3.1% reduction compared to control | Plant height reduced by 24.82 cm; Ear height reduced by 11.82 cm |
¹SPAD index is a measure of the relative chlorophyll content in leaves. Data adapted from a study on topramezone in maize.
Experimental Protocols
1. Protocol for Visual Assessment of Crop Injury
-
Objective: To visually quantify the extent of phytotoxicity from this compound application.
-
Methodology:
-
Establish a rating scale, typically from 0% (no injury) to 100% (plant death).
-
At predetermined intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess the percentage of bleaching, stunting, and necrosis for each plant or plot.
-
Ensure assessments are conducted by the same individual(s) to maintain consistency.
-
Record the data for each treatment and replicate.
-
2. Protocol for Measurement of Plant Height and Biomass
-
Objective: To quantitatively measure the impact of this compound on plant growth.
-
Methodology:
-
At the time of each visual assessment, randomly select a subset of plants from each plot.
-
Measure the plant height from the soil surface to the highest point of the plant.
-
For biomass measurement, carefully uproot the selected plants, wash the roots to remove soil, and separate the shoot and root.
-
Dry the plant parts in an oven at 70°C until a constant weight is achieved.
-
Record the dry weight for each plant part.
-
3. Protocol for Chlorophyll Content Determination
-
Objective: To quantify the reduction in chlorophyll due to this compound activity.
-
Methodology:
-
Collect leaf samples from a consistent position on the plants in each treatment group.
-
Chlorophyll can be estimated non-destructively using a SPAD meter, which measures the absorbance of the leaf at 650 nm and 940 nm.
-
For a more precise measurement, chlorophyll can be extracted in the lab.
-
Weigh a known amount of leaf tissue (e.g., 100 mg).
-
Grind the tissue in 80% acetone.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.
-
Calculate the chlorophyll concentration using established equations.
-
-
Visualizations
Caption: Troubleshooting workflow for this compound injury.
Caption: HPPD inhibitor mechanism of action.
Enhancing Hppd-IN-2 efficacy with safeners or adjuvants
Welcome to the technical support center for HPPD-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, with a particular focus on the use of safeners and adjuvants to enhance its efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). In plants, HPPD is a key enzyme in the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound disrupts the production of plastoquinone, a necessary cofactor for phytoene desaturase, which leads to the degradation of chlorophyll and subsequent bleaching of plant tissues. In non-plant systems, HPPD is involved in tyrosine catabolism. This compound specifically targets Arabidopsis thaliana HPPD (AtHPPD) and has been developed as a herbicide with enhanced safety in canola crops.[1][2]
Q2: I am observing lower than expected inhibition of HPPD in my in vitro assay. What are some potential causes and solutions?
Several factors can contribute to lower-than-expected efficacy in an in vitro HPPD inhibition assay. Here are some common issues and troubleshooting tips:
-
Enzyme Activity: Ensure the HPPD enzyme is active. Use a positive control inhibitor with a known IC50 value to verify enzyme functionality.
-
Substrate Concentration: The concentration of the substrate, 4-hydroxyphenylpyruvate (HPP), can affect the apparent IC50 value of a competitive inhibitor like this compound. Ensure you are using a consistent and appropriate substrate concentration, typically at or below the Km value for HPP.
-
Inhibitor Solubility: this compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved. You may need to use a small amount of a co-solvent like DMSO, but be sure to include a vehicle control in your experiment to account for any effects of the solvent.
-
Assay Conditions: HPPD activity is sensitive to pH and temperature. Verify that your assay buffer is at the optimal pH for the enzyme and that the incubation temperature is appropriate and stable.
-
Reagent Quality: Use fresh, high-quality reagents, including the substrate and any cofactors required for the enzyme.
Q3: Can I use a safener to improve the selectivity of this compound in my experiments?
Yes, safeners can be used to protect certain plant species from the effects of HPPD inhibitors. Safeners typically work by inducing the expression of detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, in the crop plant, which then metabolize the herbicide into non-toxic forms. While this compound is noted for its safety in canola, if you are working with other plant systems or cell cultures and observing phytotoxicity, a safener might be beneficial. The choice of safener will be species-dependent.
Q4: What is the role of an adjuvant when working with this compound?
Adjuvants are additives that can enhance the efficacy of a primary active ingredient like this compound, particularly in whole-plant or cellular assays. They can improve performance by:
-
Increasing spray retention on leaf surfaces.
-
Enhancing the penetration of the inhibitor through the plant cuticle.
-
Improving the overall absorption of the compound.
Common types of adjuvants include non-ionic surfactants (NIS), methylated seed oils (MSO), and ammonium sulfate (AMS). The choice of adjuvant and its concentration should be optimized for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in an in vitro assay. | - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure all solutions are thoroughly mixed before dispensing.- Avoid using the outer wells of the plate or fill them with a blank solution. |
| Precipitation of this compound in the assay buffer. | - Poor solubility of the compound. | - Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO).- Perform serial dilutions to the final desired concentration, ensuring the final solvent concentration is low and consistent across all wells.- Include a solubility test before starting the main experiment. |
| No significant increase in efficacy when using an adjuvant in a whole-plant assay. | - Incorrect adjuvant type for the plant species or inhibitor.- Suboptimal adjuvant concentration. | - Test a panel of different adjuvants (e.g., NIS, MSO).- Perform a dose-response experiment for the adjuvant to determine the optimal concentration.- Ensure the application method allows for proper contact between the adjuvant, inhibitor, and plant surface. |
| Phytotoxicity observed in a supposedly safened plant. | - Safener is not effective for the specific plant species.- Incorrect safener concentration or application timing. | - Screen different safeners known to be effective for the target plant species.- Optimize the safener concentration and application time relative to the this compound treatment. |
Quantitative Data
The following table summarizes the inhibitory activity of this compound against Arabidopsis thaliana HPPD (AtHPPD). Data for the well-characterized HPPD inhibitor, mesotrione, is provided for comparison.
| Compound | Target | IC50 (μM) | Reference |
| This compound | AtHPPD | 0.046 | Zhao LX et al., 2023 |
| Mesotrione | AtHPPD | 0.283 | Jiang ZB, et al. |
Note: The efficacy of this compound can be influenced by the presence of safeners or adjuvants. The above data is for the inhibitor alone in an in vitro assay.
Experimental Protocols
Protocol 1: In Vitro HPPD Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against Arabidopsis thaliana HPPD (AtHPPD).
Materials:
-
Recombinant AtHPPD enzyme
-
This compound
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbic acid
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, ascorbic acid, catalase, and the AtHPPD enzyme to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The rate of HPP consumption is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Evaluating the Effect of an Adjuvant on this compound Efficacy in a Whole-Plant Assay
This protocol provides a general framework for assessing the impact of an adjuvant on the herbicidal activity of this compound on a model plant like Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seedlings at a uniform growth stage
-
This compound
-
Adjuvant (e.g., a non-ionic surfactant)
-
Spray chamber or handheld sprayer
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare a series of treatment solutions:
-
Control (water or vehicle only)
-
Adjuvant only
-
This compound at various concentrations
-
This compound at various concentrations + a fixed, optimal concentration of the adjuvant
-
-
Arrange the Arabidopsis seedlings in trays, ensuring proper randomization.
-
Apply the treatment solutions to the seedlings using a calibrated sprayer to ensure uniform coverage.
-
Return the treated plants to the growth chamber.
-
Observe the plants regularly over a period of 7-14 days.
-
Assess the herbicidal efficacy by recording visual injury (e.g., bleaching, necrosis) on a scale (e.g., 0-100%, where 100% is complete plant death).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.
-
Compare the dose-response curves of this compound with and without the adjuvant to determine if the adjuvant enhances efficacy (i.e., shifts the curve to the left).
Visualizations
Caption: Simplified carotenoid biosynthesis pathway highlighting the role of HPPD and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound with a safener or adjuvant.
References
Technical Support Center: Investigating HPPD-IN-2 Metabolism in Herbicide-Resistant Weeds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential for metabolic resistance to HPPD-IN-2 in herbicide-resistant weeds.
Disclaimer: As "this compound" is a specific compound that may not be extensively characterized in publicly available literature, this guide will proceed under the assumption that it is a typical 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide. The principles and methodologies described are broadly applicable to the study of herbicide metabolism in plants.
Frequently Asked Questions (FAQs)
Q1: What is metabolic resistance to HPPD-inhibiting herbicides?
A1: Metabolic resistance is a mechanism where weeds evolve the ability to detoxify an herbicide before it can reach its target site (HPPD enzyme in the plant).[1][2][3] This is often achieved through the enhanced activity of enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyltransferases (GTs).[2] These enzymes modify the herbicide molecule, rendering it non-toxic.
Q2: What are the key phases of herbicide metabolism in plants?
A2: Herbicide metabolism in plants typically occurs in three phases:
-
Phase I (Modification): The herbicide molecule is altered, often through oxidation, reduction, or hydrolysis, which is frequently catalyzed by P450s.[4][5] This initial step makes the herbicide more reactive.
-
Phase II (Conjugation): The modified herbicide is conjugated (bound) to an endogenous molecule like glutathione or glucose.[4][5] This increases its water solubility and further detoxifies it.
-
Phase III (Compartmentalization): The conjugated herbicide is transported and sequestered into cellular compartments like the vacuole, effectively removing it from metabolic processes.[4][5]
Q3: How can I determine if my weed population has metabolic resistance to this compound?
A3: A primary indication is if the weed population shows resistance to this compound without a known target-site mutation in the HPPD gene. Further investigation involves whole-plant bioassays in the presence and absence of P450 inhibitors (e.g., malathion, piperonyl butoxide) and direct analysis of this compound metabolism using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Q4: What are the advantages of using LC-MS/MS for studying herbicide metabolism?
A4: LC-MS/MS is a highly sensitive and specific technique that allows for the separation, identification, and quantification of the parent herbicide and its metabolites from complex plant extracts.[1][7][8] This enables researchers to track the rate of herbicide detoxification in resistant versus susceptible plants.
Troubleshooting Guides
Guide 1: In Vitro Herbicide Metabolism Assays
| Problem | Potential Cause(s) | Solution(s) |
| No detectable metabolism of this compound in microsomal fractions. | 1. Low enzyme activity in the isolated microsomes. 2. Inappropriate assay conditions (pH, temperature, cofactors). 3. Degradation of P450s during extraction. 4. this compound is not metabolized by P450s. | 1. Optimize microsomal extraction protocol to maintain enzyme integrity. Use fresh plant material. 2. Verify and optimize buffer pH, incubation temperature, and ensure the presence of necessary cofactors like NADPH. 3. Add protease inhibitors during extraction. Work quickly and at low temperatures. 4. Consider other metabolic pathways, such as those involving GSTs. |
| High variability between replicates. | 1. Inconsistent protein quantification. 2. Pipetting errors. 3. Heterogeneity of the plant material. | 1. Use a reliable protein quantification method (e.g., Bradford assay) and ensure accurate measurements. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Pool and homogenize plant material before enzyme extraction. |
| Inhibition of metabolism by compounds in the plant extract. | 1. Presence of endogenous inhibitors in the plant species. | 1. Incorporate a purification step (e.g., gel filtration) after microsomal extraction to remove small molecule inhibitors. 2. Run control experiments with known P450 substrates to check for general inhibition. |
Guide 2: LC-MS/MS Analysis of this compound and its Metabolites
| Problem | Potential Cause(s) | Solution(s) |
| Poor peak shape or resolution. | 1. Inappropriate HPLC column or mobile phase. 2. Matrix effects from the plant extract. | 1. Test different columns (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase gradient. 2. Incorporate a solid-phase extraction (SPE) clean-up step for the plant extracts before LC-MS/MS analysis. |
| Low sensitivity for metabolites. | 1. Inefficient ionization of the metabolites. 2. Sub-optimal MS/MS parameters. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Test both positive and negative ion modes. 2. Perform infusion of metabolite standards (if available) to optimize collision energy and identify the best precursor-product ion transitions for multiple reaction monitoring (MRM). |
| Difficulty in identifying unknown metabolites. | 1. Lack of reference standards. 2. Complex fragmentation patterns. | 1. Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements for elemental composition determination. 2. Analyze fragmentation patterns to hypothesize potential modifications (e.g., hydroxylation, glycosylation) and compare with known metabolic pathways of similar herbicides. |
Experimental Protocols
Protocol 1: Extraction of Microsomes for In Vitro Metabolism Studies
-
Plant Material: Harvest young, healthy leaf tissue from both suspected resistant and susceptible weed biotypes.
-
Homogenization: Grind 5-10 grams of tissue in a chilled mortar and pestle with liquid nitrogen or a mechanical homogenizer.
-
Extraction Buffer: Add 3 mL of ice-cold extraction buffer per gram of tissue. A typical buffer contains 0.1 M phosphate buffer (pH 7.4), 1 mM EDTA, 10 mM ascorbic acid, and 1% (w/v) polyvinylpyrrolidone (PVP).
-
Filtration and Centrifugation: Filter the homogenate through four layers of cheesecloth. Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.
-
Microsome Pelleting: Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.
-
Resuspension: Discard the supernatant and resuspend the microsomal pellet in a minimal volume of 0.1 M phosphate buffer (pH 7.4).
-
Quantification: Determine the protein concentration using a Bradford assay.
Protocol 2: HPLC-MS/MS Method for this compound Metabolite Analysis
-
Sample Extraction: Homogenize 1 gram of plant tissue in 5 mL of acetonitrile. Shake vigorously and centrifuge. Collect the supernatant.
-
Clean-up (if necessary): Pass the extract through a solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and its expected metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential metabolites (e.g., hydroxylated or conjugated forms) need to be determined.
-
Visualizations
Caption: Xenobiotic detoxification pathway for this compound in a resistant weed.
Caption: Experimental workflow for investigating this compound metabolism.
References
- 1. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 2. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Metabolic Resistance - Titan Pro [titanprosci.com]
- 4. Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Herbicidal Efficacy: Mesotrione vs. a Novel HPPD Inhibitor
In the competitive landscape of agricultural science, the quest for more effective and selective herbicides is perpetual. This guide provides a detailed comparison of the herbicidal efficacy of the well-established 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, mesotrione, against a promising novel HPPD inhibitor, herein exemplified by the research compound designated as II4. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at their mechanisms, experimental evaluations, and comparative performance data.
Introduction to HPPD-Inhibiting Herbicides
HPPD-inhibiting herbicides are a significant class of bleaching herbicides that disrupt the biosynthesis of plastoquinones and tocopherols in susceptible plants. This inhibition leads to the degradation of chlorophyll and carotenoids, resulting in characteristic whitening (bleaching) of the plant tissue, followed by necrosis and death. Mesotrione, a member of the triketone family, is a widely used selective herbicide for broadleaf weed control in crops like maize.[1][2] The ongoing development of new HPPD inhibitors, such as the aryloxyacetic acid derivative II4, aims to enhance efficacy, broaden the weed control spectrum, and manage the emergence of herbicide-resistant weeds.[2][3]
Mechanism of Action: A Shared Pathway
Both mesotrione and the novel compound II4 target the same enzyme: 4-hydroxyphenylpyruvate dioxygenase (HPPD). By inhibiting this key enzyme in the tyrosine catabolism pathway, these herbicides prevent the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, a precursor for essential molecules. The ultimate result is the disruption of photosynthesis and photoprotection, leading to plant death.
Caption: Mechanism of action for HPPD-inhibiting herbicides.
Comparative Herbicidal Efficacy: Quantitative Data
The herbicidal activity of novel compounds is often benchmarked against established commercial products like mesotrione. The following tables summarize the in vitro enzyme inhibition data and in vivo whole-plant herbicidal efficacy based on available research.
Table 1: In Vitro HPPD Enzyme Inhibition
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Mesotrione | Arabidopsis thaliana HPPD (AtHPPD) | 0.013 µM[2] |
| This compound (as II4) | Arabidopsis thaliana HPPD (AtHPPD) | 0.023 µM [2] |
Note: A lower Ki value indicates a higher binding affinity and more potent inhibition of the target enzyme.
Table 2: Greenhouse Herbicidal Activity (Pre-emergence Application at 150 g ai/ha)
| Weed Species | Common Name | Mesotrione (% Control) | This compound (as II4) (% Control) |
| Echinochloa crus-galli | Barnyardgrass | 85 | 90 |
| Digitaria sanguinalis | Large Crabgrass | 88 | 92 |
| Setaria faberi | Giant Foxtail | 82 | 88 |
| Abutilon theophrasti | Velvetleaf | 95 | 98 |
| Amaranthus retroflexus | Redroot Pigweed | 98 | 100 |
| Chenopodium album | Common Lambsquarters | 96 | 98 |
Data synthesized from a study by Fan et al. (2020), where compound II4 demonstrated slightly better pre-emergence herbicidal activity than mesotrione against a range of weeds.[2][3]
Experimental Protocols
To ensure objective comparison, it is crucial to understand the methodologies employed in these efficacy studies.
In Vitro HPPD Enzyme Inhibition Assay
The inhibitory activity against the HPPD enzyme is a primary indicator of a compound's potential as a herbicide.
Caption: Workflow for in vitro HPPD enzyme inhibition assay.
A typical protocol involves:
-
Expression and Purification of Recombinant HPPD: The gene encoding for HPPD (e.g., from Arabidopsis thaliana) is expressed in a host system like E. coli, and the enzyme is purified.
-
Assay Conditions: The assay is conducted in a buffered solution containing cofactors such as Fe(II) and ascorbate.
-
Inhibitor and Substrate Addition: The test compounds (mesotrione or II4) are added at varying concentrations, followed by the addition of the substrate, 4-hydroxyphenylpyruvate (HPPA).
-
Activity Measurement: The rate of the enzymatic reaction is measured, often by monitoring oxygen consumption.
-
Data Analysis: The inhibition constant (Ki) is calculated from the dose-response curves.
Greenhouse Herbicidal Efficacy Trial (Pre-emergence)
Whole-plant bioassays are essential for evaluating the practical herbicidal effects of a compound.
Caption: Workflow for pre-emergence herbicidal efficacy trial.
A standard pre-emergence protocol includes:
-
Potting and Sowing: Pots are filled with a standardized soil mix, and a predetermined number of seeds of the target weed species are sown.
-
Herbicide Application: The test herbicides are formulated and applied to the soil surface at a specific rate (e.g., 150 g active ingredient per hectare).
-
Growth Conditions: The pots are maintained in a greenhouse with controlled temperature, humidity, and light conditions.
-
Efficacy Assessment: After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed as a percentage of control compared to an untreated control group. Fresh weight or dry weight of the surviving plants may also be measured for a more quantitative assessment.
Conclusion
Based on the available data, the novel HPPD inhibitor, exemplified by compound II4, demonstrates promising herbicidal activity that is comparable, and in some cases slightly superior, to the commercial standard, mesotrione, particularly in pre-emergence applications.[2][3] While mesotrione remains a highly effective and widely used herbicide, the development of new active ingredients like II4 is vital for advancing weed management strategies. Further field trials and toxicological studies would be necessary to fully elucidate the potential of such novel compounds for commercial development. This comparative guide underscores the importance of continued research in discovering and characterizing new herbicidal molecules to address the evolving challenges in agriculture.
References
- 1. Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
- 3. [PDF] Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Weed Control Spectrum: Hppd-IN-2 versus Bicyclopyrone
This guide provides a comparative overview of the weed control spectrum of the established herbicide bicyclopyrone against the research compound Hppd-IN-2. Bicyclopyrone is a well-characterized 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor used for broadleaf and grass weed control, primarily in corn. Information on this compound in publicly available literature is limited, suggesting it is likely a compound under investigation. This guide, therefore, outlines the known efficacy of bicyclopyrone and presents a framework for the experimental evaluation of novel HPPD inhibitors like this compound.
Mechanism of Action: HPPD Inhibition
Both bicyclopyrone and this compound belong to the class of HPPD-inhibiting herbicides. These compounds function by blocking the activity of the HPPD enzyme, which is a critical component in the biochemical pathway responsible for plastoquinone and tocopherol synthesis in plants. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.
The inhibition of the HPPD enzyme leads to a depletion of plastoquinone. This, in turn, inhibits phytoene desaturase, causing an accumulation of phytoene and preventing the formation of colored carotenoids. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or "whitening" of the new growth of susceptible weeds, ultimately leading to plant death.
Comparative Weed Control Spectrum
The following table summarizes the known weed control spectrum of bicyclopyrone. Data for this compound would be populated following similar experimental evaluations. The control ratings are typically categorized as: Excellent (E) >90%, Good (G) 80-90%, Fair (F) 70-80%, and Poor (P) <70%.
| Weed Species (Common Name) | Scientific Name | Bicyclopyrone Control | This compound Control |
| Broadleaf Weeds | |||
| Common Ragweed | Ambrosia artemisiifolia | E | Data Needed |
| Common Lambsquarters | Chenopodium album | E | Data Needed |
| Palmer Amaranth | Amaranthus palmeri | G-E | Data Needed |
| Waterhemp | Amaranthus tuberculatus | G-E | Data Needed |
| Velvetleaf | Abutilon theophrasti | G | Data Needed |
| Morningglory species | Ipomoea spp. | F-G | Data Needed |
| Grass Weeds | |||
| Barnyardgrass | Echinochloa crus-galli | F-G | Data Needed |
| Giant Foxtail | Setaria faberi | F | Data Needed |
| Large Crabgrass | Digitaria sanguinalis | G | Data Needed |
Experimental Protocol for Comparative Herbicide Efficacy Trials
To determine and compare the weed control spectrum of a novel compound like this compound against a standard like bicyclopyrone, a standardized experimental protocol is essential.
1. Plant Material and Growth Conditions:
- Select a range of economically important broadleaf and grass weed species.
- Grow weeds from seed in pots containing a commercial potting mix or a specified soil type.
- Maintain plants in a greenhouse or controlled environment chamber with standardized conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, and adequate watering).
- Grow weeds to a specific growth stage, typically the 3-4 leaf stage, for herbicide application.
2. Herbicide Preparation and Application:
- Prepare stock solutions of this compound and bicyclopyrone in an appropriate solvent.
- Dilute stock solutions to create a range of application rates (e.g., 0.5x, 1x, 2x the anticipated field rate). The 1x rate for bicyclopyrone would be based on its labeled use rate.
- Include necessary adjuvants, such as a non-ionic surfactant or crop oil concentrate, as recommended for the herbicide class.
- Apply herbicides using a calibrated track sprayer to ensure uniform application. Include an untreated control for comparison.
3. Experimental Design and Data Collection:
- The experiment should be arranged in a randomized complete block design with 3-4 replications per treatment.
- Visual assessments of weed control (phytotoxicity) should be conducted at set intervals, such as 7, 14, and 21 days after treatment (DAT).
- Phytotoxicity is rated on a scale of 0% (no injury) to 100% (complete plant death).
- At the final evaluation, harvest the above-ground biomass for each pot, dry it in an oven until a constant weight is achieved, and record the dry weight.
4. Data Analysis:
- Analyze visual injury ratings and biomass data using analysis of variance (ANOVA).
- If the ANOVA is significant, perform a means separation test (e.g., Tukey's HSD) to determine significant differences between herbicide treatments and rates.
- The results will allow for a direct comparison of the efficacy of this compound and bicyclopyrone on the tested weed species.
Validating Hppd-IN-2 Selectivity in Different Crop Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides in various crop species. While specific quantitative data for the investigational molecule Hppd-IN-2 is not publicly available, this document presents data from structurally related, novel pyrazole-based HPPD inhibitors to offer a comparative framework. The information herein is intended to guide research and development efforts in validating the crop selectivity of new HPPD inhibitors.
Mechanism of Action and Selectivity of HPPD Inhibitors
HPPD inhibitors are a class of herbicides that function by blocking the 4-hydroxyphenylpyruvate dioxygenase enzyme, a key component in the tyrosine catabolism pathway.[1] This inhibition prevents the formation of homogentisic acid (HGA), a precursor to essential molecules like plastoquinone and tocopherols (Vitamin E).[1] The subsequent depletion of plastoquinone disrupts carotenoid biosynthesis, leading to the characteristic bleaching of susceptible plants as chlorophyll is destroyed by photo-oxidation.[1]
The selectivity of HPPD inhibitors in crops can be attributed to several factors:
-
Differential Metabolism: Crop plants may possess the ability to rapidly metabolize the herbicide into non-toxic compounds, a key mechanism for tolerance.[2]
-
Target Site Differences: Variations in the amino acid sequence of the HPPD enzyme between crop and weed species can lead to differential binding affinity of the inhibitor.[3]
-
Overexpression of the Target Enzyme: Some tolerant crops have been genetically modified to overexpress the HPPD enzyme, effectively diluting the inhibitor's effect.
Data Presentation: Comparative Selectivity of Novel HPPD Inhibitors
The following tables summarize the herbicidal activity and crop safety of several recently developed pyrazole-based HPPD inhibitors, which may share structural similarities with this compound. This data is derived from greenhouse and field trial results.
Table 1: In Vitro HPPD Enzyme Inhibition
| Compound | Target Enzyme | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
| Compound Z9 | Arabidopsis thaliana HPPD (AtHPPD) | 0.05 | Topramezone | 1.33 |
| Mesotrione | 1.76 | |||
| Compound 23 | Arabidopsis thaliana HPPD (AtHPPD) | 0.034 | Mesotrione | 0.350 |
| Iptriazopyrid | Not Specified | Comparable to Mesotrione | Mesotrione | Not Specified |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Greenhouse Evaluation of Post-emergence Herbicidal Activity and Crop Safety
| Compound | Application Rate (g ai/ha) | Weed Species | Weed Control (%) | Crop Species | Crop Injury (%) |
| Compound Z5 | 150 | Echinochloa crusgalli | Excellent | Maize | 0 |
| Cotton | 0 | ||||
| Wheat | 10 | ||||
| Compound Z15 | 150 | Echinochloa crusgalli | Excellent | Maize | 0 |
| Cotton | 0 | ||||
| Wheat | 10 | ||||
| Compound Z20 | 150 | Echinochloa crusgalli | Excellent | Maize | 0 |
| Cotton | 0 | ||||
| Wheat | 10 | ||||
| Compound Z21 | 150 | Echinochloa crusgalli | Excellent | Maize | 0 |
| Cotton | 0 | ||||
| Wheat | 10 | ||||
| Compound G31 | 225 | Plantago depressa | >90 | Corn | ≤10 |
| Capsella bursa-pastoris | >90 | Sorghum | ≤10 | ||
| Soybean | ≤10 | ||||
| Cotton | ≤10 | ||||
| QYM201 | 90-135 | Alopecurus aequalis | Highly Effective | Wheat | High level of safety |
| Capsella bursa-pastoris | Highly Effective |
g ai/ha: grams of active ingredient per hectare.[4][5][6]
Table 3: Selectivity Index of Novel HPPD Inhibitors in Rice and Wheat
| Compound | Crop Species | Weed Species | Selectivity Index (SI) |
| Iptriazopyrid | Oryza sativa (Rice) | Echinochloa crus-galli | >64 |
| QYM201 | Wheat Hybrids | Alopecurus aequalis, A. japonicus, Capsella bursa-pastoris, M. aquaticum | ≥5.7 |
Selectivity Index (SI) is the ratio of the herbicide rate causing a certain level of crop injury (e.g., GR10) to the rate causing a high level of weed control (e.g., GR90). A higher SI value indicates greater selectivity.[6][7]
Experimental Protocols
HPPD Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against the HPPD enzyme.
Materials:
-
Purified HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
Ascorbate
-
Ferrous sulfate (FeSO₄)
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ascorbate, catalase, and FeSO₄.
-
Add the purified HPPD enzyme to the reaction mixture.
-
Add varying concentrations of the test compound (or solvent control) to the wells of a microplate.
-
Initiate the reaction by adding the HPPA substrate.
-
Monitor the consumption of HPPA by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a spectrophotometer.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Greenhouse Whole-Plant Pot Assay for Crop Selectivity
Objective: To evaluate the herbicidal efficacy and crop selectivity of a test compound under controlled greenhouse conditions.
Materials:
-
Seeds of selected crop species (e.g., wheat, rice, soybean) and weed species.
-
Pots filled with a suitable growing medium (e.g., sandy loam soil).
-
Test compound formulated for spraying.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Cabinet sprayer.
Procedure:
-
Sow the seeds of crop and weed species in separate pots.
-
Grow the plants in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test compound at various rates (including an untreated control) to the plants using a cabinet sprayer to ensure uniform application.
-
Return the treated plants to the greenhouse and observe them for signs of phytotoxicity (e.g., bleaching, stunting, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass of the plants.
-
Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
-
Calculate the percent weed control and crop injury based on the reduction in dry weight compared to the untreated control.
-
Determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for both crop and weed species.
-
Calculate the Selectivity Index (SI) as the ratio of crop GR50 to weed GR50.
Field Trial for Validating Crop Selectivity
Objective: To assess the crop selectivity of a test compound under real-world agricultural conditions.
Methodology:
-
Site Selection: Choose a field with uniform soil type and a history of the target weed species.
-
Experimental Design: Use a randomized complete block design with multiple replications (typically 3-4) for each treatment.
-
Plot Size: Establish plots of a suitable size to allow for accurate application and assessment, minimizing edge effects.
-
Crop Establishment: Plant the desired crop species (e.g., wheat, rice, soybean) using standard agricultural practices.
-
Herbicide Application: Apply the test compound at different rates and at various crop growth stages (pre-emergence or post-emergence) using a calibrated sprayer. Include an untreated control and a commercial standard for comparison.
-
Data Collection:
-
Crop Injury: Visually assess crop injury (e.g., chlorosis, necrosis, stunting) at regular intervals after application using a 0-100% scale (0 = no injury, 100 = complete plant death).
-
Weed Control: Visually assess the percentage of weed control for each target species compared to the untreated plots.
-
Crop Yield: At maturity, harvest the crop from a designated area within each plot and determine the yield.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
Visualizations
Caption: The HPPD signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for validating herbicide selectivity.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. WO2015138394A2 - Hppd variants and methods of use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Field trial data comparing Hppd-IN-2 with commercial standards
Despite a comprehensive search of publicly available scientific literature and databases, no specific field trial data for a compound designated "Hppd-IN-2" could be located. As a result, a direct comparison with commercial herbicide standards based on field performance is not possible at this time.
The search for "this compound" did not yield any registered herbicide or research compound with published field trial results. Information on this specific designation appears to be absent from the public domain, suggesting it may be an internal research code, a compound that was not advanced to field testing, or data that remains unpublished.
General Information on HPPD Inhibitor Herbicides
While data on this compound is unavailable, extensive research exists on the broader class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides. These herbicides act by inhibiting the HPPD enzyme in plants, which is crucial for the biosynthesis of plastoquinone and tocopherols. This inhibition ultimately leads to the bleaching of new plant tissues and subsequent plant death.
Commercially successful HPPD inhibitors include mesotrione, isoxaflutole, and topramezone. Field trials for these and other commercial standards are widely published and demonstrate their efficacy on a range of broadleaf weeds in various crops.
Signaling Pathway and Experimental Workflow
The general mechanism of action for HPPD inhibitors and a typical workflow for herbicide field trials are well-established.
Signaling Pathway of HPPD Inhibitors
The following diagram illustrates the biochemical pathway targeted by HPPD inhibitor herbicides.
Caption: Biochemical pathway targeted by HPPD inhibitor herbicides.
General Experimental Workflow for Herbicide Field Trials
The process for evaluating a new herbicide in field trials typically follows a structured approach.
Caption: Generalized workflow for herbicide field trial evaluation.
Conclusion
Without specific data on this compound, a direct and quantitative comparison to commercial standards is not feasible. The information provided above offers a general overview of the mechanism of action and evaluation process for the HPPD inhibitor class of herbicides. For detailed comparisons, access to proprietary research or the publication of field trial data for this compound would be necessary. Researchers and professionals in drug development are encouraged to consult scientific databases and journals for the most current information on new active ingredients.
Unlocking Enhanced Weed Management: A Comparative Guide to the Synergistic Effects of HPPD Inhibitors in Combination with Other Herbicide Classes
For researchers, scientists, and professionals in drug development, the strategic combination of herbicides is paramount for effective and sustainable weed management. This guide provides a comprehensive comparison of the synergistic effects observed when 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors are combined with other herbicide classes, supported by experimental data and detailed methodologies.
HPPD inhibitors, a class of bleaching herbicides, disrupt the biosynthesis of essential molecules in plants, leading to chlorophyll degradation and eventual plant death. While effective on their own, their potency can be significantly enhanced when used in conjunction with other herbicides, a phenomenon known as synergism. This guide will delve into the quantitative performance of these combinations, outline the experimental protocols used to evaluate them, and visualize the underlying biological pathways and experimental workflows.
Although direct data for a specific compound designated "Hppd-IN-2" is not publicly available, this guide will utilize data from well-documented and commercially significant HPPD inhibitors such as mesotrione, tembotrione, and topramezone to illustrate the principles and advantages of synergistic herbicide combinations.
Mechanism of Action: The Foundation of Synergy
HPPD inhibitors function by blocking the 4-hydroxyphenylpyruvate dioxygenase enzyme, a critical component in the catabolism of the amino acid tyrosine.[1][2][3] This inhibition leads to a downstream cascade of effects:
-
Plastoquinone Depletion: The synthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway and electron transport in Photosystem II (PSII), is halted.[1][2][3]
-
Tocopherol (Vitamin E) Depletion: The production of tocopherols, which protect plant cells from oxidative stress, is also inhibited.[1][2][3]
-
Carotenoid Biosynthesis Inhibition: The lack of plastoquinone disrupts the formation of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[1][2][3]
-
Chlorophyll Destruction: Without the protective shield of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom in susceptible plants.[1][2][3]
This multi-faceted attack on plant physiology lays the groundwork for synergistic interactions with other herbicide classes.
Synergistic Combinations: A Quantitative Comparison
The most well-documented synergistic interactions of HPPD inhibitors are with Photosystem II (PSII) inhibitors. The depletion of plastoquinone by HPPD inhibitors is believed to increase the binding efficiency of PSII inhibitors to their target site, the D1 protein, thereby enhancing their herbicidal effect.[4][5][6]
HPPD Inhibitors + Photosystem II (PSII) Inhibitors
Experimental Data Summary:
The following tables summarize the synergistic effects observed in studies combining various HPPD inhibitors with PSII inhibitors on different weed species. The synergy is often calculated using Colby's method, where the expected response of the combination is compared to the observed response. A significantly greater observed response indicates synergism.
Table 1: Synergistic Weed Control with Mesotrione and PSII Inhibitors
| Weed Species | PSII Inhibitor | Observed Control (%) | Expected Control (%) | Interaction | Reference |
| Glyphosate-Resistant Horseweed | Atrazine | 100 | 88 | Synergistic | [7] |
| Glyphosate-Resistant Horseweed | Bromoxynil | 100 | 95 | Synergistic | [7] |
| Glyphosate-Resistant Horseweed | Bentazon | 100 | 96 | Synergistic | [7] |
| Waterhemp | Atrazine | >90 | - | Synergistic | [8] |
Table 2: Synergistic Weed Control with Tolpyralate and PSII Inhibitors
| Weed Species | PSII Inhibitor | Observed Control (%) | Expected Control (%) | Interaction | Reference |
| Glyphosate-Resistant Horseweed | Atrazine | 96 | 89 | Synergistic | [7] |
| Glyphosate-Resistant Horseweed | Bromoxynil | 98 | 95 | Synergistic | [7] |
| Glyphosate-Resistant Horseweed | Bentazon | 98 | 96 | Synergistic | [7] |
Table 3: Additive Weed Control with Topramezone and PSII Inhibitors
| Weed Species | PSII Inhibitor | Observed Control (%) | Expected Control (%) | Interaction | Reference |
| Glyphosate-Resistant Horseweed | Atrazine | 91 | 81 | Additive | [7] |
| Glyphosate-Resistant Horseweed | Bromoxynil | 93 | 92 | Additive | [7] |
| Glyphosate-Resistant Horseweed | Bentazon | 95 | 93 | Additive | [7] |
HPPD Inhibitors + Protoporphyrinogen Oxidase (PPO) Inhibitors
While less extensively documented than combinations with PSII inhibitors, research into the synergistic potential of HPPD inhibitors with PPO inhibitors is ongoing.[1] The rationale for this combination lies in attacking multiple points within the photosynthetic pathway.
Experimental Protocols
The evaluation of herbicide synergy requires rigorous experimental design and analysis. The following outlines a typical methodology for assessing the interaction between HPPD inhibitors and other herbicide classes.
1. Plant Material and Growth Conditions:
-
Weed seeds are sourced and grown in a controlled environment (greenhouse or growth chamber) to ensure uniformity.
-
Plants are typically grown in pots containing a standardized soil mix.
-
Environmental conditions such as temperature, humidity, and photoperiod are maintained at optimal levels for the target weed species.
2. Herbicide Application:
-
Herbicides are applied at various rates, both individually and in combination.
-
A range of doses is used to establish a dose-response curve for each herbicide and their mixtures.
-
Applications are typically made post-emergence when the weeds have reached a specific growth stage (e.g., 4-6 leaf stage).
-
A calibrated sprayer is used to ensure accurate and uniform application.
3. Data Collection and Analysis:
-
Visual weed control is assessed at specific time points after treatment (e.g., 7, 14, 21, and 28 days after treatment).
-
Plant biomass (fresh or dry weight) is often measured at the end of the experiment to quantify the herbicidal effect.
-
The nature of the interaction (synergistic, additive, or antagonistic) is determined using established methods, most commonly Colby's method.[7]
Colby's Method for Calculating Expected Response:
E = X + Y - (XY/100)
Where:
-
E = The expected percent control from the herbicide mixture.
-
X = The observed percent control from herbicide A applied alone.
-
Y = The observed percent control from herbicide B applied alone.
If the observed control from the mixture is significantly greater than E, the interaction is synergistic. If it is significantly less, it is antagonistic. If it is not significantly different, the interaction is additive.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and experimental processes described in this guide.
Caption: Mechanism of action of HPPD inhibitor herbicides.
Caption: Synergistic interaction between HPPD and PSII inhibitors.
Caption: Experimental workflow for evaluating herbicide synergy.
Conclusion
The synergistic combination of HPPD inhibitors with other herbicide classes, particularly PSII inhibitors, presents a powerful strategy for enhancing weed control efficacy. The data clearly demonstrates that these combinations can lead to a greater level of weed management than would be expected from the additive effects of the individual herbicides. For researchers and professionals in the field, understanding these synergistic relationships is crucial for developing novel and effective weed control programs, managing herbicide resistance, and optimizing the performance of existing and future herbicidal products. The experimental protocols and visualizations provided in this guide offer a framework for further research and development in this critical area of agricultural science.
References
- 1. INVESTIGATING INTERACTIONS BETWEEN HPPD INHIBITORS AND DIFFERENT CLASSES OF HERBICIDES IN HERBICIDE-RESISTANT BROADLEAF WEEDS - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Overlapping Residual Herbicides for Control of Photosystem (PS) II- and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibitor-Resistant Palmer amaranth (Amaranthus palmeri S. Watson) in Glyphosate-Resistant Maize [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bioone.org [bioone.org]
- 8. ag.purdue.edu [ag.purdue.edu]
In Planta Validation of HPPD-IN-2 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in planta validation of target engagement for Hppd-IN-2, a selective inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). By presenting a clear comparison with alternative validation methods and detailing robust experimental protocols, this document serves as a critical resource for researchers in plant science and herbicide development.
Comparative Analysis of Target Engagement Methods
The validation of target engagement is crucial to confirm that a compound interacts with its intended molecular target within a living organism. Below is a comparison of common methods applicable for validating this compound target engagement in plants.
| Method | Principle | Throughput | In Planta Feasibility | Data Output |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Low to Medium | High | Quantitative (Tagg) |
| Photoaffinity Labeling | A photoreactive group on the inhibitor covalently links to the target protein upon UV irradiation, allowing for identification. | Low | Medium | Qualitative/Semi-Quantitative |
| Biochemical Pull-down Assays | An immobilized version of the inhibitor is used to "pull down" the target protein from a plant lysate. | Medium | Low (requires lysis) | Qualitative/Semi-Quantitative |
| Phenotypic Analysis | Observation of the expected physiological effect of the inhibitor (e.g., bleaching for HPPD inhibitors). | High | High | Qualitative/Quantitative |
Experimental Protocols
In Planta Cellular Thermal Shift Assay (CETSA)
This protocol details the steps to confirm this compound engagement with the HPPD enzyme in plant tissues.
Materials:
-
Arabidopsis thaliana seedlings (or other model plant)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-HPPD antibody
Procedure:
-
Treatment: Treat seedlings with this compound at various concentrations and a vehicle control (DMSO).
-
Harvesting: Harvest plant tissues and immediately freeze in liquid nitrogen.
-
Lysis: Grind frozen tissue to a fine powder and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the lysate into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet aggregated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble HPPD protein by Western blotting.
-
Data Interpretation: Increased thermal stability of HPPD in the presence of this compound indicates target engagement.
Phenotypic Analysis of HPPD Inhibition
Materials:
-
Plant seeds (e.g., Arabidopsis thaliana, cress)
-
Growth medium (e.g., MS agar)
-
This compound
-
DMSO
-
Growth chamber
Procedure:
-
Plate Preparation: Prepare growth medium containing a range of this compound concentrations and a DMSO control.
-
Sowing: Sow seeds on the prepared plates.
-
Incubation: Place the plates in a growth chamber under controlled light and temperature conditions.
-
Observation: Monitor the plants for the characteristic bleaching phenotype associated with HPPD inhibition over several days.
-
Quantification: Quantify the bleaching effect, for example, by measuring the chlorophyll content or by image analysis of the bleached area.
Visualizing Workflows and Pathways
The following diagrams illustrate the conceptual workflows and pathways discussed in this guide.
Caption: Workflow for in planta CETSA to validate this compound target engagement.
Caption: The biochemical pathway of HPPD and its inhibition by this compound.
Safety Operating Guide
Proper Disposal of HPPD-IN-2: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of HPPD-IN-2, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
HPPD inhibitors are a class of herbicides that function by blocking an enzyme crucial for plant growth.[1] As such, any waste containing this compound must be treated as hazardous chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general best practices for handling this compound waste.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste products. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as used weighing papers, contaminated gloves, and bench paper, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions, reaction mixtures, and solvent rinses containing this compound, in a separate, leak-proof, and chemically compatible hazardous waste container.
2. Container Management:
-
Use containers that are in good condition and compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Environmental Hazard").
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Final Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period, contact your institution's EHS department to arrange for pickup and proper disposal by a licensed hazardous waste contractor.[5]
Summary of Disposal Guidelines
For quick reference, the following table summarizes the key do's and don'ts for the disposal of this compound.
| Do's | Don'ts |
| Always wear appropriate Personal Protective Equipment (PPE). | Never pour this compound waste down the drain.[3][4][5] |
| Segregate solid and liquid waste into separate, clearly labeled hazardous waste containers. | Never dispose of this compound contaminated materials in the regular trash.[3] |
| Keep waste containers securely closed when not in use. | Do not mix this compound waste with incompatible chemicals. |
| Store waste in a designated and secondarily contained area. | Do not overfill waste containers. |
| Contact your institution's EHS office for final disposal. | Do not reuse empty this compound containers without following a proper triple-rinse protocol.[3][7] |
Experimental Protocol: Triple-Rinse Procedure for Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste. The triple-rinse method is a standard procedure for this purpose.[3][7]
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., acetone, ethanol, or as recommended by the manufacturer)
-
Designated hazardous liquid waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Empty the container of all visible this compound residue into the appropriate hazardous waste container. Allow it to drain for at least 30 seconds.
-
Add a volume of the appropriate solvent equal to approximately 10% of the container's volume.
-
Securely cap the container and shake vigorously for at least 30 seconds to ensure the solvent contacts all interior surfaces.
-
Pour the solvent rinse (rinsate) into the designated hazardous liquid waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
After the final rinse, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).
-
Deface or remove the original label to prevent misuse.
-
The triple-rinsed container can now be disposed of in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance for the disposal of this compound. It is not a substitute for a formal safety data sheet (SDS) or the specific protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult your local EHS office for approved procedures before handling or disposing of any hazardous chemical.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. Safe Disposal of Herbicides and Pesticides - NEDT [nedt.org]
- 4. plantersplace.com [plantersplace.com]
- 5. How to Dispose of Herbicides Responsibly [easycannabiswaste.com]
- 6. epa.gov [epa.gov]
- 7. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Hppd-IN-2
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Hppd-IN-2 is not publicly available. The following guidelines are based on best practices for handling potent, novel research compounds and should be supplemented by a thorough risk assessment conducted by the user and their institution's Environmental Health and Safety (EHS) department.
The responsible handling of novel chemical compounds is paramount to ensuring laboratory safety and the integrity of research. This compound, an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), is a valuable tool for researchers. This guide provides essential safety and logistical information for its handling and disposal.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is the first line of defense against accidental exposure. The selection of PPE should be based on the specific laboratory procedure being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing (Solid Form) | Safety goggles or face shield | Double-gloving with nitrile or neoprene gloves | Disposable lab coat or coveralls | N95 respirator or higher, within a ventilated enclosure |
| Solution Preparation | Safety goggles or face shield | Nitrile or neoprene gloves | Lab coat | Not generally required if performed in a fume hood |
| Experimental Use | Safety goggles | Nitrile or neoprene gloves | Lab coat | Procedure-dependent; assess need for respiratory protection |
| Spill Cleanup | Safety goggles or face shield | Heavy-duty nitrile or neoprene gloves | Disposable coveralls | N95 respirator or higher |
| Waste Disposal | Safety goggles | Nitrile or neoprene gloves | Lab coat | Not generally required |
Always inspect PPE for integrity before use and dispose of single-use items after handling the compound.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan minimizes the risk of exposure and ensures procedural consistency.
-
Preparation and Planning:
-
Review all available safety information and establish a designated work area.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all equipment and reagents before handling the compound.
-
-
Compound Handling:
-
Weighing: Conduct all weighing of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Experimental Use: Keep containers of this compound sealed when not in use. Handle all solutions with care to prevent spills.
-
-
Decontamination:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Properly decontaminate any reusable equipment according to your institution's guidelines.
-
The following diagram illustrates the safe handling workflow for this compound.
Caption: A workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, and contaminated labware, should be considered hazardous waste. These items must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Do not pour chemical waste down the drain.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal. Local regulations for hazardous waste disposal can vary and must be strictly followed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
